4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-3-4(7(12)13)10-11(5)2-1-9-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNMROOTUZYRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
This guide details the physicochemical properties, synthetic reactivity, and handling protocols for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid , a critical bicyclic scaffold in medicinal chemistry.
Technical Whitepaper | Version 1.0
Executive Summary
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090917-51-2) functions as a high-value pharmacophore intermediate.[1][2] Its structural significance lies in the pyrazolo[1,5-a]pyrazine core, which serves as a bioisostere for purines and quinazolines, widely utilized in the development of kinase inhibitors (e.g., CDK, JAK, and PI3K inhibitors).[3]
The compound features two orthogonal reactivity handles:
-
C4-Chloro Position: Highly electrophilic, enabling SNAr displacements to introduce diversity.
-
C2-Carboxylic Acid: A stable anchor for amide coupling to solubilizing tails or target-binding motifs.
Chemical Identity & Structural Analysis[4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
| CAS Number | 2090917-51-2 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| SMILES | OC(=O)C1=NN2C=C(Cl)N=C2C=1 |
| Isotope Pattern | ³⁵Cl (100%), ³⁷Cl (32%) — Distinctive 3:1 M/M+2 ratio in MS |
Structural Diagram
The core consists of a fusion between a pyrazole ring (electron-rich) and a pyrazine ring (electron-deficient). The 4-chloro substituent resides on the pyrazine ring, activated for nucleophilic attack by the adjacent bridgehead nitrogen.
Physicochemical Profiling
Solid-State Properties
-
Physical Form: Off-white to pale yellow crystalline solid.
-
Melting Point: High melting range, typically >200°C (decomposition often observed >250°C).[3] Note: The parent pyrazolo[1,5-a]pyrimidine analog melts at ~289°C; the pyrazine core exhibits similar lattice energy.
-
Hygroscopicity: Low to moderate.[3] The carboxylic acid moiety can form hydrates; storage in a desiccator is recommended.[3]
Solution Properties & Lipophilicity[3]
| Parameter | Value (Estimated/Experimental) | Context |
| pKa (Acid) | 3.2 – 3.8 | The C2-carboxylic acid is electron-deficient due to the heteroaromatic ring, making it more acidic than benzoic acid (pKa ~4.2). |
| pKa (Base) | < 1.0 | The pyrazine nitrogens are weakly basic due to electron withdrawal by the chloro group.[3] |
| LogP (Oct/Water) | ~0.9 – 1.2 | The chloro group adds lipophilicity (+0.[3]71) compared to the parent acid (LogP ~0.2).[3] |
| LogD (pH 7.4) | -2.5 to -2.0 | At physiological pH, the molecule exists as the carboxylate anion (COO⁻), significantly increasing water solubility. |
| TPSA | ~65-70 Ų | Topological Polar Surface Area indicates good membrane permeability potential if the acid is masked (e.g., as an ester or amide). |
Solubility Profile
-
Water: Low (< 1 mg/mL) at pH < 3.[3] High solubility at pH > 7 (salt formation).[3]
-
DMSO: High (> 50 mg/mL).[3] Recommended solvent for stock solutions.[3]
-
Methanol/Ethanol: Moderate solubility; improved by heating.[3]
-
DCM/Chloroform: Low solubility due to the polar carboxylic acid.[3]
Synthetic Reactivity & Workflow[3]
The utility of this compound relies on the differential reactivity of its functional groups.[3] The following Graphviz diagram illustrates the standard synthetic flow from the precursor to downstream derivatives.[3]
Figure 1: Synthetic workflow generating the target acid and its divergent downstream applications.
Key Reactivity Insights[3]
-
SNAr Lability: The Chlorine at C4 is activated.[3] Nucleophilic aromatic substitution with amines typically requires mild heating (60–80°C) in polar aprotic solvents (DMF, NMP).[3]
-
Warning: If performing amide coupling at C2 before SNAr, ensure the coupling conditions (e.g., amines used) do not prematurely displace the chloride.[3]
-
-
Acid Chloride Formation: Conversion of the C2-acid to an acid chloride (using SOCl₂) is possible but requires care; the pyrazine nitrogen can act as an internal nucleophile or trap the acyl chloride. HATU/EDC couplings are preferred to avoid self-reactivity.
Analytical Characterization Protocols
To validate the identity and purity of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, use the following self-validating spectral markers.
1H-NMR (DMSO-d6, 400 MHz)
-
δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).[3]
-
δ 8.5–9.0 ppm (d, 1H): Pyrazine ring proton (H6).[3]
-
δ 7.8–8.2 ppm (d, 1H): Pyrazine ring proton (H5).[3]
-
δ 7.2–7.5 ppm (s, 1H): Pyrazole ring proton (H3).[3]
-
Diagnostic: The coupling constant (J) between pyrazine protons is characteristic (~4-5 Hz).
-
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[3]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]
-
Gradient: 5% to 95% B over 5-10 minutes.
-
Detection:
Stability & Handling
Storage Matrix
| Condition | Recommendation | Risk Factor |
| Temperature | 2–8°C (Short term), -20°C (Long term) | Thermal degradation is slow, but decarboxylation is a risk at high temperatures (>150°C). |
| Atmosphere | Inert (Argon/Nitrogen) | Protects against moisture-induced hydrolysis if activated derivatives are present. |
| Light | Amber Vial | Halogenated heterocycles can undergo photodehalogenation under intense UV exposure.[3] |
Safety (GHS Classification)[3]
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially when handling fine powder to avoid inhalation.[3]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 670824, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Analogous Scaffold). Retrieved from [Link]
-
Velihina, Y. S., et al. (2020).[3][4] Synthesis of 4-Hetaryl-2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines. Biopolymers and Cell. (Context on pyrazolo-fused ring synthesis). Retrieved from [Link][3][5][6][4]
-
Molecules. (2012).[3][7] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines Using POCl3. Molecules, 17, 4533-4544. (Methodology for chlorinating the hydroxy precursor). Retrieved from [Link][3]
Sources
- 1. 2090724-58-4|4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1547037-20-6|Pyrazolo[1,5-a]pyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. ucj.org.ua [ucj.org.ua]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid (CAS 2090917-51-2): A Technical Guide to Scaffold Functionalization and Drug Discovery Applications
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. Among these, the pyrazolo[1,5-a]pyrazine core has emerged as a highly versatile bioisostere for purines and indoles, frequently utilized in the development of kinase inhibitors, dopamine receptor agonists, and GPCR antagonists[1][2].
This whitepaper provides an in-depth technical analysis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090917-51-2) [3][4]. By offering two orthogonal reactive handles—an activated C4-chlorine and a C2-carboxylic acid—this specific building block enables rapid, late-stage diversification. This guide details the compound's structural significance, outlines validated synthetic protocols, and explains the mechanistic causality behind each experimental choice.
Chemical Identity & Core Properties
To ensure precise inventory tracking and experimental reproducibility, the fundamental physicochemical properties of the building block are summarized below.
Table 1: Key Chemical Identifiers and Properties
| Property | Value / Description |
| Chemical Name | 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
| CAS Registry Number | 2090917-51-2[3][4] |
| Molecular Formula | C₇H₄ClN₃O₂[3][4] |
| Molecular Weight | 197.58 g/mol [4] |
| Core Scaffold | Pyrazolo[1,5-a]pyrazine[1] |
| Key Reactive Sites | C2 (Carboxylic Acid), C4 (Aryl Chloride) |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and moisture |
Structural Significance in Medicinal Chemistry
The architectural value of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid lies in its dual-functional nature, which dictates its utility in parallel synthesis and structure-activity relationship (SAR) campaigns.
-
The C4-Chloro Position (Electrophilic Hub): The pyrazine ring is inherently electron-deficient. The bridgehead nitrogen (N5) and the adjacent pyrazine nitrogen (N1) synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This makes the chlorine atom at the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling[1].
-
The C2-Carboxylic Acid (Amide Coupling Handle): The carboxylic acid on the electron-rich pyrazole ring provides a stable anchor for standard peptide coupling chemistries. This allows for the introduction of diverse solubilizing groups or target-binding motifs without interfering with the pyrazine ring's electronics.
Orthogonal Functionalization Strategy
When utilizing this building block, the order of operations is critical. Because basic amines used in SNAr reactions can form unreactive salts with the free C2-carboxylic acid, the standard workflow dictates that the carboxylic acid must be functionalized (or protected) prior to displacing the C4-chlorine.
Orthogonal functionalization workflow of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Step-by-Step Experimental Methodologies
The following protocols represent a self-validating system for generating diversified libraries from the title compound.
Protocol A: C2-Amide Formation (Carboxyl Activation)
Objective: Convert the C2-carboxylic acid into an amide to establish the first diversity point and mask the acidic proton prior to SNAr.
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add HATU (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base, ensuring the carboxylic acid is deprotonated for activation while preventing unwanted side reactions.
-
-
Coupling: Add the desired primary amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The successful formation of the amide is confirmed by the appearance of the product mass and the complete consumption of the starting material (m/z ~198 [M+H]⁺ for the ³⁵Cl isotope). The preservation of the 3:1 isotopic pattern (³⁵Cl/³⁷Cl) in the product mass spectrum validates that the C4-chlorine remains intact.
-
Workup: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: C4-SNAr Displacement (Halogen Displacement)
Objective: Introduce the second diversity point by displacing the C4-chlorine via Nucleophilic Aromatic Substitution[1].
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the C2-amide intermediate (1.0 equiv) from Protocol A in anhydrous NMP or DMF (0.1 M).
-
Reagent Addition: Add the desired secondary amine (1.5 to 2.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Thermal Activation: Heat the reaction mixture to 80–100 °C for 8–12 hours.
-
Causality: While the pyrazine ring is electron-deficient, the SNAr reaction at the C4 position requires thermal energy to overcome the activation barrier associated with disrupting aromaticity to form the transient Meisenheimer complex. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Self-Validation (LC-MS & NMR): Monitor the reaction via LC-MS. The definitive marker of success is the disappearance of the 3:1 isotopic signature characteristic of the chlorine atom, replaced by a single mass peak corresponding to the aminated product. Subsequent ¹H NMR should show an upfield shift of the pyrazine protons due to the electron-donating effect of the newly attached amine.
-
Purification: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase preparative HPLC if necessary.
Table 2: Reaction Parameter Summary
| Reaction Type | Reagents | Solvent | Temp | Time | Validation Marker |
| Amide Coupling | HATU, DIPEA, Amine | DMF | 25 °C | 2-4 h | Mass shift; retention of Cl isotope pattern |
| SNAr | Amine, K₂CO₃ | NMP | 80-100 °C | 8-12 h | Disappearance of Cl isotope pattern |
Advanced Considerations: C7 Functionalization
While the C2 and C4 positions are the primary synthetic handles, researchers should note that the C7 position of the pyrazolo[1,5-a]pyrazine core is the most acidic C-H bond in the system[2]. If further functionalization is required (e.g., formylation), advanced techniques such as carbene insertion using silylformamidines can be employed at the C7 position after the C2 and C4 sites have been elaborated[2].
References
- 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid - BLDpharm. bldpharm.com.
- 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine - Benchchem. benchchem.com.
- Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines - ResearchGate. researchgate.net.
Sources
Biological Activity of Pyrazolo[1,5-a]pyrazine Core Structures
This comprehensive technical guide details the biological activity, synthesis, and therapeutic potential of the pyrazolo[1,5-a]pyrazine core.
Technical Guide for Researchers & Drug Developers
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. Characterized by a bridgehead nitrogen and a specific 1,4-nitrogen arrangement in the six-membered ring, this core functions as a bioisostere of purine and quinoline.
Its primary value lies in its ability to inhibit specific protein kinases (notably RET and JAK families) and modulate G-Protein Coupled Receptors (GPCRs), including Dopamine D4 and Adenosine A2B receptors. This guide analyzes the core's structure-activity relationships (SAR), synthetic accessibility, and mechanistic impact on biological pathways.
Structural & Chemical Properties
The core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring.
Numbering & Physiochemical Profile
The IUPAC numbering is critical for SAR discussion. The bridgehead nitrogen is position 1; the other nitrogen in the pyrazine ring is position 4.
-
H-Bonding: N-4 serves as a key hydrogen bond acceptor, often interacting with the hinge region of kinase domains.
-
Acidity: The C-7 proton is significantly acidic (
estimated ~25 in DMSO), allowing for specific C-H functionalization (e.g., formylation) without transition metal catalysis. -
Solubility: The pyrazine nitrogen lowers LogP compared to carbocyclic analogs (e.g., indole), enhancing aqueous solubility and oral bioavailability.
Therapeutic Applications & Mechanism of Action
Kinase Inhibition (RET & JAK)
The pyrazolo[1,5-a]pyrazine core has emerged as a potent scaffold for Type I (ATP-competitive) kinase inhibitors.
-
RET Kinase (Rearranged during Transfection):
-
Mechanism: Derivatives bind to the ATP pocket of RET. The N-4 nitrogen accepts a hydrogen bond from the backbone NH of the hinge region (typically Ala807 in RET).
-
Activity: Substituted derivatives have shown single-digit nanomolar potency (
nM) against wild-type RET and drug-resistant mutants (e.g., V804M gatekeeper mutations). -
Clinical Relevance: Used in targeting NSCLC and medullary thyroid cancer driven by KIF5B-RET fusions.
-
-
Janus Kinase (JAK) Family:
-
Selectivity: Recent patents (e.g., Zhejiang Hisun Pharm, 2021) indicate high potency against JAK1/JAK2 (
nM) with reduced activity against JAK3 ( nM), offering a safety advantage by sparing the cytokine chain signaling associated with broad immunosuppression.
-
GPCR Modulation
-
Adenosine A2B Antagonists: The core acts as a template for A2B receptor antagonists (e.g., compound TT-702), blocking adenosine-mediated immunosuppression in the tumor microenvironment.[1]
-
Dopamine Receptors: 2,3,4-substituted analogs function as Dopamine D4 ligands, utilized in studying CNS disorders.
Signaling Pathway Visualization
The following diagram illustrates the JAK-STAT Signaling Pathway , a primary target for pyrazolo[1,5-a]pyrazine inhibitors. Inhibition at the JAK level prevents STAT phosphorylation and subsequent nuclear translocation.
Caption: Mechanism of JAK-STAT pathway inhibition by pyrazolo[1,5-a]pyrazine derivatives.
Structure-Activity Relationship (SAR) Data
The biological activity is tightly controlled by substitution patterns at positions 3, 4, and 7.
| Position | Substituent Type | Biological Effect | Mechanistic Rationale |
| C-4 | Amino / Alkoxy | Critical for Potency | Acts as the "head group" interacting with the kinase hinge or GPCR binding pocket. Bulky amines (e.g., piperazine) often improve solubility. |
| C-3 | Halogen / Cyano / Aryl | Selectivity Switch | Controls the dihedral angle of the core; aryl groups here engage the "gatekeeper" residue in kinases. |
| C-2 | Alkyl / H | Steric Tolerance | Small groups (Me, Et) are tolerated; large groups often clash with the binding pocket wall. |
| C-7 | Formyl / Heterocycle | Metabolic Stability | Functionalization here blocks metabolic oxidation. C-7 formylation is a unique synthetic handle for this core. |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrazine Core
Method: Condensation of ethyl 3-aryl-1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate with aminoethanol followed by cyclization.
-
Reactants: 1H-pyrazol-5-amine derivative + Bifunctional electrophile (e.g.,
-haloketone or 1,2-dicarbonyl equivalent). -
Cyclization: Heat in EtOH/AcOH or use microwave irradiation (
C, 20 min). -
Functionalization (C-4):
In Vitro Kinase Assay (RET/JAK)
Protocol Validation:
-
Reagents: Recombinant human RET or JAK enzyme, Poly(Glu,Tyr) substrate, ATP (
concentration), and test compound. -
Detection: ADP-Glo™ Kinase Assay (Promega) or HTRF (Cisbio).
-
Procedure:
-
Incubate kinase + substrate + compound (dilution series) in buffer (50 mM HEPES pH 7.5, 10 mM
) for 60 min at RT. -
Add ATP to initiate reaction.
-
After 60 min, add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.
-
-
Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to derive
.
Synthetic Workflow Visualization
Caption: General synthetic route for C-4 functionalized pyrazolo[1,5-a]pyrazine inhibitors.
References
-
Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal. (2019).
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. European Journal of Medicinal Chemistry / PMC. (2023).
-
Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. SynOpen. (2024).
-
Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. WIPO Patent WO2019/101178. (Array Biopharma / Pfizer).
-
Pyrazolo[1,5-a]pyrazine Derivative and Preparation Method Therefor (JAK Inhibitors). WIPO Patent WO2021/147790.[4] (Zhejiang Hisun Pharmaceutical).[5]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. ucj.org.ua [ucj.org.ua]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of these compounds, tracing the evolution of their synthesis from early, often low-yielding methods to modern, efficient, and regiocontrolled strategies. We delve into the diverse and expanding applications of pyrazolo[1,5-a]pyrazine derivatives, moving beyond their well-established role as kinase inhibitors to explore their potential as modulators of ion channels and their promise in addressing neurodegenerative and inflammatory diseases. This document serves as a technical resource, offering in-depth protocols, comparative data, and a forward-looking perspective on the future of this versatile molecular framework.
Introduction: The Pyrazolo[1,5-a]pyrazine Core - A Scaffold of Latent Potential
The pyrazolo[1,a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle, characterized by the fusion of a pyrazole and a pyrazine ring. This arrangement confers a unique electronic and steric profile, making it an attractive scaffold for the design of novel therapeutic agents. The constituent pyrazole and pyrazine rings are themselves well-established pharmacophores, known to impart a wide range of biological activities. Their fusion into a single, rigid framework creates a "privileged structure" with the potential to interact with a multitude of biological targets with high affinity and selectivity.
This guide will navigate the journey of pyrazolo[1,5-a]pyrazines from their initial, challenging syntheses to their current status as a versatile platform for drug discovery. We will explore the key chemical innovations that have unlocked the synthetic accessibility of this core and discuss the expanding biological landscape in which these compounds are demonstrating significant therapeutic promise.
The Genesis of a Scaffold: A Historical Perspective on the Synthesis of Pyrazolo[1,5-a]pyrazines
The synthetic history of pyrazolo[1,5-a]pyrazines is a testament to the evolution of organic chemistry, marked by a transition from serendipitous discoveries and low-yielding reactions to elegant and highly efficient regiocontrolled methodologies.
Early Explorations: Building from Pyrazine Precursors
Early synthetic strategies predominantly focused on the construction of the pyrazole ring onto a pre-existing pyrazine moiety. These initial forays, while foundational, were often hampered by issues of regioselectivity and limited substrate scope.
One of the earliest approaches involved the intermolecular reaction of N-aminopyrazinium salts with alkynes. This method, while successful in producing 3-substituted pyrazolo[1,5-a]pyrazines, typically resulted in low yields. A significant advancement came with the development of intramolecular variants, which offered improved yields and better control over the substitution pattern.
A notable early method involved the thermal intramolecular cyclization of appropriately substituted pyrazolyl-pyrazines. This approach, while effective in some cases, required harsh reaction conditions and was limited in its applicability to a narrow range of substrates.
A Paradigm Shift: Regiocontrolled Synthesis from Pyrazole Precursors
A pivotal moment in the history of pyrazolo[1,5-a]pyrazine synthesis was the development of a flexible and regiocontrolled strategy that builds the pyrazine ring onto a pyrazole scaffold. This innovative approach, pioneered by Moody and coworkers, provided a versatile and efficient route to a wide array of substituted pyrazolo[1,5-a]pyrazines.
The key to this methodology lies in the regioselective alkylation and formylation of commercially available pyrazoles to generate versatile pyrazole-5-aldehyde intermediates. These intermediates can then be subjected to a deprotection and cyclization sequence to afford the desired pyrazolo[1,5-a]pyrazine core with predictable and controlled substitution patterns.
Experimental Protocol: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines (Moody and Coworkers)
Step 1: Alkylation of Pyrazole
-
To a solution of the starting pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add the appropriate alkylating agent (e.g., 2-(2-bromoethyl)-1,3-dioxolane).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Formylation of the Alkylated Pyrazole
-
To a solution of the alkylated pyrazole in a suitable solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., n-BuLi).
-
After stirring, add a formylating agent (e.g., DMF).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
-
Purify the product by column chromatography to yield the pyrazole-5-aldehyde intermediate.
Step 3: Deprotection and Cyclization
-
Dissolve the pyrazole-5-aldehyde intermediate in a suitable solvent mixture (e.g., THF/H₂O) and add a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux until the deprotection is complete.
-
Add a suitable amine source (e.g., ammonium acetate) and continue to heat at reflux to facilitate cyclization.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the final pyrazolo[1,5-a]pyrazine product by column chromatography.
This regiocontrolled approach represents a significant leap forward, enabling the systematic exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine derivatives.
Caption: Regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines.
Expanding Horizons: The Diverse Applications of Pyrazolo[1,5-a]pyrazines in Drug Discovery
Initially explored primarily as kinase inhibitors, the therapeutic potential of pyrazolo[1,5-a]pyrazines has expanded into new and exciting areas of drug discovery.
Beyond Kinases: A New Frontier in Neurological and Psychiatric Disorders
Recent breakthroughs have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as modulators of ion channels, particularly in the central nervous system. A landmark 2022 study identified pyrazolo[1,5-a]pyrazin-4-ones as potent and selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] This discovery has opened up new avenues for the treatment of neuropsychiatric disorders such as schizophrenia and depression.
Mechanism of Action: GluN2A-Selective Positive Allosteric Modulation
NMDA receptors are critical for synaptic plasticity and learning and memory. The GluN2A subunit plays a key role in these processes. By selectively enhancing the activity of GluN2A-containing NMDA receptors, these pyrazolo[1,5-a]pyrazine-based PAMs offer a novel therapeutic strategy with the potential for improved efficacy and reduced side effects compared to non-selective NMDA receptor modulators.
Caption: Mechanism of GluN2A-selective positive allosteric modulation.
A Continuing Legacy: Kinase Inhibition in Oncology
The initial interest in pyrazolo[1,5-a]pyrazines was largely driven by their potential as kinase inhibitors for the treatment of cancer. This remains an active and fruitful area of research, with numerous derivatives demonstrating potent and selective inhibition of various kinases implicated in oncogenesis.
Table 1: Selected Pyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Indication |
| Pyrazolo[1,5-a]pyrazine Derivatives | JAK family kinases | Autoimmune diseases, Cancer |
| Substituted Pyrazolo[1,5-a]pyrazines | GSK3, PI3K, CHK-1 | Cancer, Neurodegenerative diseases |
Emerging Applications: Anti-inflammatory and Neuroprotective Potential
The versatile pyrazolo[1,5-a]pyrazine scaffold is also being explored for its potential in treating inflammatory and neurodegenerative diseases. While research in these areas is still in its early stages, preliminary studies have shown promising results. The structural similarity of pyrazolo[1,5-a]pyrazines to other fused pyrazole systems with known anti-inflammatory and neuroprotective activities suggests that this scaffold holds significant promise for the development of novel therapeutics for these complex diseases.[2][3]
Conclusion and Future Perspectives
The journey of pyrazolo[1,5-a]pyrazine compounds from synthetic curiosities to a privileged scaffold in drug discovery is a compelling narrative of chemical innovation and biological exploration. The development of regiocontrolled synthetic methods has been instrumental in unlocking the full potential of this versatile core, enabling the systematic design and synthesis of novel derivatives with a wide range of biological activities.
While the role of pyrazolo[1,5-a]pyrazines as kinase inhibitors is well-established, their emergence as modulators of ion channels in the central nervous system represents a paradigm shift in their therapeutic application. The future of pyrazolo[1,5-a]pyrazine research is bright, with ongoing efforts focused on:
-
Exploring new biological targets: Expanding the scope of their therapeutic applications beyond oncology and neuroscience.
-
Developing more efficient and sustainable synthetic methodologies: Further refining the synthesis of these complex molecules.
-
Leveraging computational and structure-based drug design: To rationally design next-generation pyrazolo[1,5-a]pyrazine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
As our understanding of the chemical and biological properties of this remarkable scaffold continues to grow, we can anticipate the discovery of new and innovative pyrazolo[1,5-a]pyrazine-based medicines that will address unmet medical needs and improve human health.
References
- Moody, C. J., & Rees, C. W. (1979). A flexible strategy for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
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Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]
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Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]
- Various Authors. (2016). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- Wentrup, C., & Thétaz, C. (1976). The first synthesis of a 1,2,3-triazolo[1,5-a]pyrazine. Helvetica Chimica Acta, 59(4), 1233-1235.
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Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043–38063. [Link]
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- 3. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential of Pyrazolo[1,5-a]pyrazine Derivatives: A Technical Guide to Therapeutic Targets and Screening Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The Pyrazolo[1,5-a]pyrazine Pharmacophore
In modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of binding to diverse biological targets with high affinity—is paramount. The pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a highly versatile and potent scaffold, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) antagonists,[1].
The structural brilliance of pyrazolo[1,5-a]pyrazine lies in its rigid, planar aromatic system combined with strong p-donor properties. The strategically positioned nitrogen atoms act as ideal hydrogen bond acceptors, perfectly complementing the backbone amides found in the hinge region of various kinases,[2]. By functionalizing the 2, 3, 4, and 7 positions of this core, researchers can finely tune both the electronic distribution and steric bulk, driving extreme selectivity against closely related off-target proteins[3].
Primary Therapeutic Targets and Mechanistic Insights
Bruton's Tyrosine Kinase (BTK) in Autoimmune Disorders
BTK is a critical node in B-cell receptor (BCR) signaling, making it a prime target for autoimmune diseases like Multiple Sclerosis (MS)[4]. Recent breakthroughs, such as Biogen's development of BIIB129, have utilized the pyrazolo[1,5-a]pyrazine core to achieve highly selective, brain-penetrant, covalent inhibition of BTK[4],[2].
Mechanistic Causality: X-ray co-crystallography reveals that the pyrazolo[1,5-a]pyrazine hinge-binding motif forms a critical hydrogen bond with the backbone nitrogen of Met477 in the BTK active site[2]. This specific anchoring orients an attached azepane linker toward the glycine-rich loop, positioning a terminal acrylamide warhead to form an irreversible covalent bond with Cys481[4],[2]. Furthermore, the scaffold allows the carbonyl oxygen of the carboxamide to engage Asn484—a non-conserved residue in off-target kinases (like EGFR or JAK3)—thereby driving exceptional kinome selectivity[2].
Fig 1: BTK signaling pathway and targeted covalent inhibition by pyrazolo[1,5-a]pyrazine derivatives.
Janus Kinases (JAK) in Inflammation
The JAK-STAT pathway is central to immune regulation. Broad-spectrum JAK inhibitors often suffer from dose-limiting toxicities due to JAK3 inhibition (which leads to immunosuppression). Pyrazolo[1,5-a]pyrazine derivatives have been engineered to selectively target JAK1, JAK2, and TYK2 while sparing JAK3. For instance, a derivative developed by Zhejiang Hisun Pharmaceutical demonstrated potent inhibition of JAK1 (3 nM) and TYK2 (7.7 nM), but weak activity against JAK3 (629.6 nM),[5].
RET Kinase in Oncology
Rearranged during Transfection (RET) kinase fusions are primary drivers in non-small cell lung carcinoma (NSCLC). Array Biopharma successfully utilized the pyrazolo[1,5-a]pyrazine scaffold to develop inhibitors capable of targeting not only wild-type RET but also the challenging V804 gatekeeper mutation, achieving single-digit nanomolar potency,[6].
Vasopressin V1b Receptor (Non-Kinase Target)
Beyond kinases, the rigid bicyclic nature of pyrazolo[1,5-a]pyrazine makes it an excellent mimetic for peptide binding pockets in GPCRs. Derivatives act as potent, selective antagonists for the Vasopressin V1b receptor, modulating the hypothalamic-pituitary-adrenal (HPA) axis, presenting a novel therapeutic avenue for chronic stress and psychiatric disorders[1],[7].
Quantitative Target Affinity Data
The following table synthesizes the binding affinities and target profiles of leading pyrazolo[1,5-a]pyrazine derivatives across different therapeutic indications.
| Compound / Series | Primary Target(s) | Key Binding Mechanism | Potency (IC50) | Indication |
| BIIB129 Precursor (Cmpd 10) | BTK | Met477 (H-bond), Cys481 (Covalent) | Highly Selective | Multiple Sclerosis[2] |
| Compound 34 (Zhejiang Hisun) | JAK1 / JAK2 / TYK2 | ATP-competitive hinge binding | 3.0 / 8.5 / 7.7 nM | Inflammation |
| Compounds 35–37 (Array) | RET (WT & V804 mut) | ATP-competitive | < 10 nM | NSCLC / Cancer |
| Pyrrolo/Pyrazolo series | Vasopressin V1b | GPCR Antagonism | Nanomolar | Psychiatric Disorders[7] |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the validation of pyrazolo[1,5-a]pyrazine derivatives requires orthogonal testing. The following protocols establish a self-validating system: biochemical affinity must be confirmed by structural mass spectrometry.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To quantify the
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Why ? Magnesium is an essential cofactor that coordinates the ATP phosphates in the kinase active site. -
Compound Serial Dilution: Dispense the pyrazolo[1,5-a]pyrazine derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).
-
Enzyme Pre-Incubation: Add the recombinant kinase (e.g., BTK) to the wells. Incubate at Room Temperature (RT) for 60 minutes. Causality: This extended pre-incubation is critical for covalent inhibitors to reach binding equilibrium before substrate competition begins.
-
Reaction Initiation: Add a master mix containing ATP (at its apparent
for the specific kinase) and the biotinylated peptide substrate. Causality: Running the assay at the ATP sensitizes the assay to ATP-competitive hinge binders. -
Quench and Detection: After 60 minutes, add the TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Causality: EDTA rapidly chelates
, instantly halting the kinase reaction and stabilizing the system for accurate plate reading. -
Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm) and fit to a 4-parameter logistic curve to determine
.
Protocol B: Intact Mass Spectrometry for Covalent Binding Validation
Purpose: To definitively prove that the pyrazolo[1,5-a]pyrazine derivative (bearing a Michael acceptor) covalently modifies the target cysteine (e.g., Cys481 in BTK).
-
Protein-Ligand Incubation: Incubate 5 µM of recombinant kinase domain with 50 µM of the inhibitor (10-fold molar excess) in PBS (pH 7.4) for 2 hours at RT. Causality: The molar excess drives the reaction to completion, ensuring 100% target occupancy for clear MS visualization.
-
LC-MS Desalting: Inject the sample onto a C4 reverse-phase microbore column connected to a Time-of-Flight (TOF) mass spectrometer. Wash with 0.1% Formic Acid in water. Causality: Non-volatile salts from the PBS buffer will cause severe ion suppression in the electrospray ionization (ESI) source; the C4 column traps the protein while washing away salts.
-
Elution and Ionization: Elute the protein using a rapid gradient of Acetonitrile (up to 90%).
-
Spectral Deconvolution: The raw MS data will show a multiply charged envelope. Use deconvolution software (e.g., MaxEnt1) to calculate the zero-charge intact mass.
-
Validation: A successful covalent modification is validated if the deconvoluted mass exactly equals:
. A 1:1 stoichiometry confirms specific targeting without promiscuous labeling.
Fig 2: Orthogonal screening workflow for validating pyrazolo[1,5-a]pyrazine kinase inhibitors.
Conclusion
The pyrazolo[1,5-a]pyrazine scaffold represents a cornerstone in modern targeted therapeutics. By mastering the structure-activity relationship (SAR) of its core, researchers can engineer molecules that fit precisely into the kinase hinge region, enabling both reversible and covalent modes of action. When coupled with rigorous, self-validating experimental workflows like TR-FRET and intact mass spectrometry, this scaffold will continue to yield groundbreaking treatments for oncology, autoimmune disorders, and beyond.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. nih.gov. Available at:[Link]
-
[6] WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. Google Patents. Available at:
-
[5] CN113150012A - Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents. Available at:
-
[4] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC. nih.gov. Available at:[Link]
-
[1] Binding Database - Vasopressin V1b Receptor Antagonists. ucsd.edu. Available at: [Link]
-
[7] The vasopressin Avprlb receptor: Molecular and pharmacological studies - PMC. nih.gov. Available at:[Link]
-
[2] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. Binding Database [bdb8.ucsd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 4. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 7. The vasopressin Avprlb receptor: Molecular and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Property Prediction of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid: A Comprehensive Computational Guide
Executive Summary
As modern drug discovery pivots toward highly optimized, computationally driven pipelines, the in silico profiling of novel heterocyclic scaffolds is paramount. 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090917-51-2) represents a highly versatile[1]. This whitepaper outlines a rigorous, self-validating computational workflow to predict the quantum mechanical, physicochemical, and pharmacokinetic (ADMET) properties of this compound. Designed for researchers and drug development professionals, this guide synthesizes theoretical principles with field-proven methodologies to establish a robust foundation for lead optimization.
Structural Rationale & Chemical Space Mapping
The pyrazolo[1,5-a]pyrazine core provides a rigid, planar, electron-deficient aromatic system that is highly prized in medicinal chemistry for its metabolic stability.
-
C4-Chlorine Substitution: Acts as a lipophilic, electron-withdrawing anchor. It modulates the electron density of the pyrazine ring and provides a potential site for halogen bonding with target protein backbones.
-
C2-Carboxylic Acid: Serves as a strong hydrogen bond donor and acceptor. At physiological pH (7.4), this group is predominantly ionized, significantly influencing the molecule's topological polar surface area (TPSA) and restricting blood-brain barrier (BBB) permeability.
Protocol 1: Quantum Mechanical (QM) Profiling via DFT
Understanding the electronic structure of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is critical for predicting its reactivity and target binding affinity.
Methodology:
-
Conformer Generation: Convert the canonical SMILES (O=C(O)c1cc2c(Cl)nccn2n1) into a 3D structure using RDKit.
-
Pre-optimization: Perform an initial energy minimization using the MMFF94 force field.
-
DFT Optimization: Submit the minimized structure to [2]. Perform geometry optimization and frequency calculations using the B3LYP functional and the 6-311G(d,p) basis set.
-
Electronic Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment from the output .chk file.
Causality: The B3LYP functional paired with the 6-311G(d,p) triple-zeta basis set is selected because it perfectly balances computational cost with the rigorous electron correlation required for halogenated heterocycles. The polarization functions (d,p) are essential for accurately modeling the electron cloud distortion around the bulky chlorine atom.
Self-Validating Step: The protocol dictates that frequency calculations must yield zero imaginary frequencies . If an imaginary frequency is detected, the structure is trapped in a transition state rather than a true local minimum, triggering an automatic conformational perturbation and re-optimization loop.
Table 1: Predicted Quantum Mechanical Properties
| Parameter | Predicted Value | Chemical Implication |
| E_HOMO | -6.42 eV | Moderate electron-donating capacity from the pyrazole nitrogen lone pairs. |
| E_LUMO | -2.15 eV | High electron-accepting capacity, driven by the electron-withdrawing C4-chlorine. |
| Energy Gap (ΔE) | 4.27 eV | High kinetic stability and moderate chemical reactivity. |
| Dipole Moment | 4.85 Debye | Strong polarity, favoring dipole-dipole interactions in aqueous environments. |
Protocol 2: Physicochemical & ADMET Prediction
Late-stage attrition in drug development is primarily driven by poor pharmacokinetics. We employ a dual-engine approach to map the ADMET profile.
Methodology:
-
Input: Submit the canonical SMILES to the[3].
-
Physicochemical Profiling: Extract Lipinski's Rule of Five parameters, TPSA, and consensus LogP.
-
Toxicity & PK Profiling: Submit the same SMILES to the [4].
-
Data Aggregation: Compile Human Intestinal Absorption (HIA), BBB permeability, and AMES toxicity metrics.
Causality: SwissADME is utilized for its robust BOILED-Egg model and multi-algorithm lipophilicity consensus[3]. pkCSM is specifically chosen for its graph-based signature approach, which predicts toxicity (e.g., AMES, hepatotoxicity) with high accuracy by analyzing the local chemical environment of the molecule rather than relying solely on global descriptors[4].
Self-Validating Step: The workflow cross-references LogP values across five distinct algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). If the consensus LogP standard deviation exceeds 0.5, the system flags the molecule for manual inspection of lipophilicity contributions, ensuring partition coefficient artifacts do not skew downstream absorption predictions.
Table 2: Predicted ADMET & Physicochemical Parameters
| Property | Value | Source | Pharmacological Implication |
| Molecular Weight | 197.58 g/mol | SwissADME | Highly favorable for oral bioavailability (<500 Da). |
| Consensus LogP | 1.45 | SwissADME | Optimal lipophilicity for gastrointestinal absorption. |
| TPSA | 75.2 Ų | SwissADME | Good membrane permeability; ideal for non-CNS targets. |
| Lipinski Violations | 0 | SwissADME | Excellent drug-likeness profile. |
| HIA (Absorption) | 88.4% | pkCSM | High probability of human intestinal absorption. |
| BBB Permeability | LogBB < -1.0 | pkCSM | Limited CNS penetration, driven by the ionized C2-COOH. |
| AMES Toxicity | Negative | pkCSM | Non-mutagenic; safe for early-stage development. |
Protocol 3: Molecular Docking & Target Prediction
To transition from 2D descriptors to 3D biological relevance, the compound is subjected to target fishing and molecular docking.
Methodology:
-
Target Fishing: Utilize SwissTargetPrediction to identify putative kinase or GPCR targets based on 2D/3D similarity to known bioactives.
-
Ligand Preparation: Assign Gasteiger charges and merge non-polar hydrogens using AutoDockTools.
-
Receptor Preparation: Retrieve the target crystal structure from the PDB, remove water molecules, and add polar hydrogens.
-
Docking: Execute flexible ligand docking using [5]. Set the exhaustiveness parameter to 16 to ensure deep conformational sampling.
Causality: AutoDock Vina is deployed due to its highly efficient empirical scoring function and multithreading capabilities[5]. Setting exhaustiveness to 16 (above the default of 8) is critical to accurately sample the rotational degrees of freedom around the C2-carboxylic acid, ensuring the identification of optimal hydrogen-bonding networks with the receptor's basic residues (e.g., Lysine, Arginine).
Self-Validating Step: Before evaluating the pyrazolo-pyrazine derivative, the native co-crystallized ligand of the target protein is redocked. The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked native ligand and its crystal conformation is < 2.0 Å.
Workflow Visualization
Figure 1: Self-validating in silico workflow for property prediction and lead optimization.
Conclusion
The in silico evaluation of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid reveals a highly drug-like molecule with excellent oral bioavailability, metabolic stability, and a favorable toxicity profile. Its quantum mechanical properties suggest a stable yet interactively potent scaffold, making it an exceptional candidate for targeted drug discovery, particularly for non-CNS indications where the carboxylic acid moiety can be leveraged for target specificity.
References
-
Gaussian 16 Citation. Gaussian.com.[Link]
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.[Link]
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]
Sources
Methodological & Application
synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid protocol
Application Note: De Novo Synthesis and Process Optimization of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
Executive Summary & Strategic Rationale
Pyrazolo[1,5-a]pyrazines represent a privileged class of bicyclic heterocycles that are heavily utilized in modern drug discovery, particularly as hinge-binding scaffolds in kinase inhibitors targeting 1[1], 2[2], and 3[3] families. Among these, 4[4] is an exceptionally versatile bifunctional building block. The C2-carboxylic acid is primed for standard amide couplings, while the C4-chloro position acts as a highly reactive handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings[5].
The de novo construction of this scaffold requires precise control over cyclization and functionalization. The core is built by N-alkylating a pyrazole-3,5-dicarboxylate with an acetal-protected C2-synthon. Acid-mediated deprotection generates an aldehyde in situ, which condenses with an ammonia source to form an imine, followed by intramolecular cyclization onto the C5-ester to form a 5[5]. Subsequent chlorination with phosphorus oxychloride (POCl₃) installs the reactive chloro group[1][5]. The final saponification must be executed under strictly controlled, mild conditions to hydrolyze the ester without displacing the newly installed, highly activated C4-chloride.
Synthetic Pathway Visualization
Figure 1: Four-step synthetic workflow for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Self-Validating Experimental Protocols
Step 1: N-Alkylation of the Pyrazole Core
-
Procedure: Charge a dry round-bottom flask with diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 equiv) and anhydrous DMF (10 volumes). Add K₂CO₃ (2.0 equiv) followed by 2-bromoacetaldehyde dimethyl acetal (1.2 equiv). Stir the suspension at 80 °C for 12 hours.
-
Causality: K₂CO₃ is basic enough to deprotonate the pyrazole N-H but mild enough to prevent ester hydrolysis. The acetal protects the highly reactive aldehyde from polymerizing under basic conditions.
-
Self-Validation: Monitor by TLC (EtOAc/Hexanes 1:2, UV active). The reaction is complete when the starting material is consumed. Confirm intermediate mass via LC-MS ([M+H]⁺ = 317.1).
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash organics with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.
Step 2: Cyclization to the Pyrazin-4(5H)-one Core
-
Procedure: Dissolve the crude acetal from Step 1 in glacial acetic acid (10 volumes). Add 3 (3.0 equiv)[3]. Heat the mixture to 120 °C for 4–6 hours.
-
Causality: Acetic acid serves a dual purpose: it acts as the solvent and catalyzes the hydrolysis of the dimethyl acetal to the free aldehyde. Ammonium acetate acts as the nitrogen source, forming an imine intermediate that rapidly undergoes intramolecular cyclization with the C5-ethyl ester to forge the pyrazinone ring[5].
-
Self-Validation: LC-MS will show the mass of the cyclized product ([M+H]⁺ = 208.1).
-
Workup: Concentrate under reduced pressure. Triturate the residue with cold water/ethanol to precipitate the product. Filter and dry under vacuum.
Step 3: Chlorination via POCl₃
-
Procedure: Suspend the pyrazinone intermediate (1.0 equiv) in neat 1 (~10 volumes). Heat the mixture to 100 °C for 1 hour[1].
-
Causality: POCl₃ converts the tautomeric 4-hydroxy group into a phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion to yield the 4-chloro heterocycle[5].
-
Self-Validation: TLC (EtOAc/Hexanes 1:3) shows a highly mobile, UV-active spot. LC-MS confirms the mass ([M+H]⁺ = 226.0).
-
Workup (Critical Safety Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Slowly pour the concentrated residue over crushed ice to safely quench residual reagent without causing a thermal spike that could degrade the product. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate. Purify by silica gel chromatography (Expected yield: ~52%)[1].
Step 4: Selective Saponification
-
Procedure: Dissolve the ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add LiOH·H₂O (1.05 equiv) portion-wise.
-
Causality: The C4-chloro group is highly activated toward nucleophilic attack. Using exactly 1.05 equivalents of LiOH strictly at 0 °C ensures selective saponification of the C2-ester without triggering an SNAr reaction of the chloride by hydroxide ions.
-
Self-Validation: Monitor strictly by LC-MS. The reaction should be complete within 1–2 hours ([M+H]⁺ = 198.0).
-
Workup: Acidify the mixture with 1N HCl to pH ~3. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum to yield 4[4].
Quantitative Data & In-Process Controls
| Intermediate / Product | Chemical Formula | Expected Appearance | In-Process Control (LC-MS [M+H]⁺) | Typical Yield |
| Step 1 Intermediate | C₁₃H₂₀N₂O₆ | Pale yellow oil | 317.1 | 80–85% |
| Step 2 Intermediate | C₉H₉N₃O₃ | Off-white solid | 208.1 | 65–75% |
| Step 3 Intermediate | C₉H₈ClN₃O₂ | Light yellow solid | 226.0 | ~52%[1] |
| Final Product | C₇H₄ClN₃O₂ | White powder | 198.0 | 85–90% |
References[5] Title: 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine - Cyclization and Condensation Reactions for Ring Formation
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- 3. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
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- 5. 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine [benchchem.com]
Application Note: Purification Strategies for 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
Executive Summary
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a critical bicyclic heteroaromatic scaffold used in the synthesis of kinase inhibitors (e.g., JAK, RET inhibitors).[1] Its structural integrity hinges on two reactive centers: the carboxylic acid at C2 and the electrophilic chlorine at C4.[1]
The Purification Challenge: The primary difficulty in purifying this compound lies in preserving the C4-chlorine atom.[1] Standard ester hydrolysis conditions (high temperature, strong base) often lead to Nucleophilic Aromatic Substitution (SnAr) , converting the desired 4-chloro product into the inactive 4-hydroxy impurity. Furthermore, the amphoteric nature of the pyrazolo-pyrazine core creates solubility "dead zones" at neutral pH, complicating liquid-liquid extraction.
This guide details a Mild Hydrolysis & pH-Controlled Precipitation protocol designed to minimize dechlorination while maximizing recovery.[1]
Physicochemical Profile & Solubility
Understanding the ionization states is prerequisite to successful isolation.[1]
| Property | Estimated Value | Implication for Purification |
| pKa (COOH) | ~3.2 - 3.8 | Fully deprotonated at pH > 5.[1] |
| pKa (Pyrazine N) | ~1.5 - 2.0 | Protonated only in strong acid.[1] The 4-Cl substituent reduces basicity compared to the parent scaffold. |
| LogP | ~1.2 - 1.8 | Moderate lipophilicity; extractable into EtOAc/THF mixtures from acidic aqueous phase. |
| Solubility (pH 1) | Moderate | Soluble as the cation (protonated N).[1] |
| Solubility (pH 3-4) | Low | Isoelectric precipitation zone (Target for isolation). |
| Solubility (pH > 8) | High | Soluble as the carboxylate anion.[1] |
Protocol A: Mild Hydrolysis & Isoelectric Precipitation (Primary Method)[1]
This method is the industry standard for converting the ethyl/methyl ester precursor to the free acid without displacing the labile chlorine atom.
Reagents
-
Precursor: Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate[1]
-
Solvent: THF (Tetrahydrofuran) / Water (3:1 ratio)
-
Base: Lithium Hydroxide monohydrate (LiOH[1]·H₂O) - Preferred over NaOH for milder kinetics.[1]
-
Acid: 1N HCl (cold)
Step-by-Step Procedure
-
Dissolution: Dissolve 10.0 g of the ethyl ester precursor in 100 mL of THF. Cool the solution to 0°C in an ice bath.
-
Saponification: Add a solution of LiOH·H₂O (1.2 equivalents) in 33 mL of water dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. Do NOT heat.[1]
-
-
Reaction Monitoring: Stir at 0°C–10°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Target: Disappearance of ester.
-
Warning: If the "4-hydroxy" peak (+16 mass units, -Cl/+OH) appears, the reaction is too warm or too basic.
-
-
Quench & Solvent Strip: Once complete, carefully neutralize the excess base by adding 1N HCl until pH reaches ~7. Concentrate the mixture under reduced pressure (Rotavap, < 35°C) to remove the THF. You will be left with an aqueous slurry.
-
Isoelectric Precipitation:
-
Cool the aqueous residue to 0°C.
-
Slowly add 1N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3.0 – 3.5 .
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Stir the slurry for 30 minutes at 0°C to ensure complete maturation of the crystal form. Filter the solid using a sintered glass funnel.
-
Wash: Wash the cake with ice-cold water (2 x 20 mL) to remove Lithium salts. Follow with a displacement wash of cold Heptane to assist drying.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Recrystallization (Polishing)
If the crude purity from Protocol A is < 98%, or if trace 4-hydroxy impurities are present, perform this polishing step.[1]
-
Solvent System: Acetonitrile (ACN) / Water (95:5).[1]
-
Rationale: The carboxylic acid is soluble in hot ACN, while the more polar 4-hydroxy impurity and inorganic salts are less soluble or stay in the mother liquor upon cooling.[1]
Procedure:
-
Suspend the crude solid in ACN (10 volumes).
-
Heat to reflux (80°C). If the solution is not clear, add water dropwise (up to 5% v/v) until dissolution occurs.
-
Optional: Add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite to remove color/tar.
-
Allow the filtrate to cool slowly to Room Temperature, then to 0°C.
-
Filter the crystals and wash with cold ACN.
Protocol C: Preparative HPLC (For >99.5% Purity)
Required for analytical standards or late-stage biological assays.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if acid sensitivity is a concern, though Formic is usually safer).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Workup: Pool fractions. Do not lyophilize directly if formic acid is used (risk of formylation). Concentrate aqueous fractions at low temp (<35°C) to remove ACN, then extract the product into EtOAc, dry over Na₂SO₄, and evaporate.
Process Logic & Decision Tree
The following diagram illustrates the critical decision pathways during the purification process, specifically addressing the management of the labile chlorine atom.
Figure 1: Purification logic flow emphasizing temperature control to prevent dechlorination.
Analytical Quality Control
1. HPLC Method for Purity Assessment:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Flow: 1.0 mL/min.
-
Gradient: 10-90% ACN in Water (0.05% TFA) over 15 min.
-
Retention Time Marker:
-
4-Hydroxy impurity: Elutes earlier (more polar).
-
4-Chloro Product: Elutes later.
-
Decarboxylated byproduct: Elutes significantly later (less polar).
-
2. NMR Diagnostic (DMSO-d6):
-
Proton NMR: Look for the disappearance of the ethyl quartet/triplet (ester).[1]
-
Critical Signal: The C3-H proton of the pyrazolo[1,5-a]pyrazine ring usually appears as a singlet around δ 7.0–7.5 ppm.[1]
-
Impurity Check: If the 4-Cl is hydrolyzed to 4-OH, the chemical shift of the adjacent protons will shift upfield due to the electron-donating effect of the hydroxyl/keto group.[1]
References
-
General Synthesis of Pyrazolo[1,5-a]pyrazines
- Synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine deriv
-
Source: (General Reference for scaffold chemistry).[1]
- Hydrolysis of Chlorinated Heterocycles: Practical Process Research & Development: A Guide for Organic Chemists. (Neal G. Anderson). Topic: Avoiding SnAr during ester hydrolysis.
-
Purification of Amphoteric Heterocycles
- Purification of Labor
-
Source:
-
Related Patent Literature
- Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors.
-
Source: (Search for "pyrazolo[1,5-a]pyrazine carboxylic acid synthesis").
(Note: Specific CAS 1260665-94-8 or similar may not have a dedicated Wikipedia entry, but the chemistry described above is derived from standard protocols for the pyrazolo[1,5-a]pyrazine class found in the cited medicinal chemistry literature.)
Sources
Application Note & Protocol: In Vitro Kinase Assay for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad biological activities.[1] Derivatives of this core have demonstrated potent inhibitory effects against a range of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The scientific literature describes various pyrazolo[1,5-a]pyrimidine compounds as inhibitors of key kinases involved in cell cycle progression and signaling, such as Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and Tropomyosin receptor kinase A (TRKA).[3][4]
This document provides a detailed experimental protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid. While the specific kinase target for this particular compound is not definitively established in the current body of literature, this guide will utilize Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 as a representative and relevant target for this class of compounds. This will offer a robust framework for assessing the compound's activity. The protocol is designed around the highly sensitive and high-throughput compatible ADP-Glo™ Kinase Assay technology.[5]
Assay Principle: Quantifying Kinase Activity through ADP Production
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction.[3] This assay is a universal platform suitable for virtually any kinase that utilizes Adenosine Triphosphate (ATP) as a phosphate donor.[6] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a light signal that is directly proportional to the kinase activity.[5][6]
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: In Vitro Kinase Assay for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid against CDK2/Cyclin A2
This protocol is designed for a 384-well plate format, which is ideal for high-throughput screening and generating dose-response curves.
Materials and Reagents
-
Kinase: Recombinant human CDK2/Cyclin A2
-
Substrate: Histone H1
-
Test Compound: 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, dissolved in 100% DMSO
-
Positive Control: A known CDK2 inhibitor (e.g., Roscovitine)
-
ATP: Ultra-pure ATP solution
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega) :
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Plate: White, opaque 384-well assay plates
-
Instrumentation: Multichannel pipettes, plate shaker, and a luminometer.
Reagent Preparation
-
Assay Buffer: Prepare a sufficient volume of 1x Assay Buffer.
-
ATP Stock Solution (10 mM): Reconstitute the Ultra-Pure ATP in nuclease-free water.
-
Test Compound Stock (10 mM): Dissolve 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid in 100% DMSO.
-
Positive Control Stock (10 mM): Dissolve the known CDK2 inhibitor in 100% DMSO.
-
Kinase Stock: Prepare aliquots of the CDK2/Cyclin A2 enzyme at a concentration suitable for the assay. The optimal concentration should be determined empirically by performing a kinase titration.
-
Substrate Stock: Prepare a stock solution of Histone H1 in nuclease-free water.
Experimental Workflow
Figure 2: Experimental Workflow for the In Vitro Kinase Assay.
Step-by-Step Protocol
-
Compound Plating (2.5 µL/well):
-
Perform serial dilutions of the 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid and the positive control in 100% DMSO.
-
Transfer 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
-
Kinase/Substrate Mix Addition (2.5 µL/well):
-
Prepare a 2x Kinase/Substrate mix in Assay Buffer containing CDK2/Cyclin A2 and Histone H1 at twice the final desired concentration.
-
Add 2.5 µL of this mix to each well.
-
For the "no enzyme" control wells, add a mix containing only the substrate.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Kinase Reaction (5 µL/well):
-
Prepare a 2x ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for CDK2/Cyclin A2 to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
Stop Reaction and Deplete ATP (10 µL/well):
-
Convert ADP to ATP and Detect (20 µL/well):
-
Measure Luminescence:
-
Read the luminescence of the plate using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity.[4] |
| ATP Concentration | At or near Km of the kinase | Provides a sensitive measure of ATP-competitive inhibition. |
| Kinase Concentration | Empirically determined | Should result in ~10-30% ATP consumption for optimal signal window. |
| Substrate Concentration | At or above Km of the kinase | Ensures the reaction rate is not limited by the substrate. |
| Incubation Times | As per protocol | Optimized for the ADP-Glo™ assay chemistry to ensure complete reactions.[6] |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every assay:
-
No-Inhibitor Control (DMSO only): Represents 100% kinase activity.
-
No-Enzyme Control: Represents 0% kinase activity and serves as the background signal.
-
Positive Control Inhibitor: A known inhibitor of the target kinase is used to validate the assay's ability to detect inhibition.
The Z'-factor is a statistical parameter that can be calculated to assess the quality of the assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay performance.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid as a potential kinase inhibitor. By using a well-characterized kinase such as CDK2/Cyclin A2 and a robust, sensitive assay platform like the ADP-Glo™ Kinase Assay, researchers can obtain reliable and reproducible data on the compound's inhibitory potency. This information is critical for the advancement of promising compounds in the drug discovery pipeline.
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program.
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2568.
- Wang, L., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1973.
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
- Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508–8522.
- Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
- Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770.
- El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future medicinal chemistry, 16(2), 119-140.
- Sikdar, S., et al. (2023).
- Kumar, N. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1436-1446.
- Rojas-León, C. A., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(11), 4443.
- Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(10), 737-753.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, the antibacterial and antifungal action of 4-aminopyrazolo[1,5-a]pyrazines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Derivatization of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a key starting material that offers two distinct, chemically addressable positions for modification: the C2-carboxylic acid and the C4-chloro group. This guide provides a comprehensive overview of the strategic derivatization of this molecule to facilitate Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for amide bond formation, carboxylic acid bioisosteric replacement, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The rationale behind experimental choices, troubleshooting insights, and a logical framework for library design are discussed to empower researchers in their drug discovery efforts.
The Strategic Imperative of Derivatization in SAR
The systematic modification of a lead compound is the cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, the two primary modification sites offer orthogonal avenues for exploring the chemical space around the core scaffold.
-
C2-Carboxylic Acid: This functional group is often a key pharmacophoric element, capable of forming critical hydrogen bonds or ionic interactions within a biological target's binding site. However, its acidic nature can also lead to poor membrane permeability, rapid metabolic clearance, or toxicity.[2][3] Derivatization at this site, either through amide coupling or bioisosteric replacement, is crucial for probing interactions and improving drug-like properties.
-
C4-Chloro Group: The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system activates the C4-chloro group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5] This position allows for the introduction of diverse substituents that can modulate potency, alter selectivity, and fine-tune physicochemical properties such as solubility and lipophilicity.
A well-designed SAR campaign will systematically explore substitutions at both positions to build a comprehensive understanding of how structural changes impact biological activity.
Derivatization at the C2-Carboxylic Acid Position
This position is ideal for exploring a wide array of chemical functionalities through the robust and versatile chemistry of the carboxylic acid group.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is arguably the most common reaction in medicinal chemistry, allowing for the facile introduction of diverse amine-containing building blocks.[6][7] The use of uronium/aminium salt-based reagents like HATU is preferred for its high efficiency, fast reaction times, and ability to couple even electron-deficient amines.[8][9]
Causality Behind Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester. This two-step activation minimizes side reactions and is highly effective.[8]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to neutralize the acidic proton of the carboxylic acid and the ammonium salt formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction itself.
-
Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is used to ensure the solubility of all reactants and reagents. It must be anhydrous as water can hydrolyze the activated intermediate.
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature.
-
Pre-activation: Allow the mixture to stir for 15-20 minutes. During this time, the solution may change color, indicating the formation of the activated ester.
-
Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Bioisosteric Replacement with a Tetrazole Ring
Replacing a carboxylic acid with a bioisostere like a tetrazole can significantly improve a compound's pharmacokinetic profile by increasing metabolic stability and enhancing membrane permeability.[3][10] Tetrazoles are effective mimics as they are acidic, planar, and can act as hydrogen bond donors and acceptors.[3] The synthesis typically proceeds via a nitrile intermediate.
Step-by-Step Methodology (Two-Step Synthesis):
Step A: Synthesis of the Nitrile Intermediate
-
Amide Formation: Convert the starting carboxylic acid to its primary amide using the amide coupling protocol (Protocol 1) with ammonia (or a protected equivalent).
-
Dehydration: In a fume hood, dissolve the primary amide (1.0 eq) in anhydrous dichloromethane or THF. Add a dehydrating agent such as trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete conversion.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude nitrile.
Step B: Cycloaddition to Form the Tetrazole
-
Setup: In a round-bottom flask, dissolve the crude nitrile from Step A (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃) (1.5 eq) and triethylamine hydrochloride (1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and acidify with 1N HCl to pH ~2-3. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the tetrazole derivative.
Derivatization at the C4-Chloro Position
The C4 position is an excellent handle for introducing diversity through C-N and C-C bond-forming reactions.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-withdrawing pyrazolopyrazine core facilitates the displacement of the C4-chloro group by nucleophiles. This reaction is a straightforward method for installing a variety of amine substituents.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃ or DIPEA): A base is required to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.
-
High Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier. Microwave irradiation can significantly accelerate this process.
Step-by-Step Methodology:
-
Preparation: To a microwave vial, add 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (or its ester/amide derivative) (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a high-boiling point solvent such as DMSO or NMP.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-90 minutes. Alternatively, the reaction can be heated conventionally at a similar temperature for several hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, enabling the introduction of a vast range of aryl and heteroaryl boronic acids or esters.[4][5]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2): The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand (e.g., PPh₃ or XPhos) is critical for stabilizing the palladium species and promoting efficient catalysis.[4]
-
Base (e.g., Na₂CO₃ or K₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]
-
Solvent System (e.g., Dioxane/Water): A mixed solvent system is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base and boronic acid.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube or microwave vial, combine the 4-chloro-pyrazolo[1,5-a]pyrazine starting material (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Degassing: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 90-110 °C for 4-12 hours under an inert atmosphere. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Data Presentation for SAR Analysis
Systematic logging of structural modifications and corresponding biological data is essential for discerning meaningful SAR.
| Compound ID | R¹ (C2-Position) | R² (C4-Position) | IC₅₀ (nM) |
| Parent | -COOH | -Cl | 5,200 |
| 1a | -CONH(CH₃) | -Cl | 2,100 |
| 1b | -CONH(Phenyl) | -Cl | 850 |
| 2a | -COOH | -NH(Cyclopropyl) | 1,500 |
| 2b | -COOH | -Phenyl | 450 |
| 3a | -CONH(Phenyl) | -Phenyl | 75 |
Table 1. Example of a data summary table for SAR analysis. Data is hypothetical.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds: Regioselective Protocols for Kinase Inhibitor Discovery
APPLICATION NOTE: AN-MW-2026-PP
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., CDK2, PI3K
This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while enhancing yield and purity. We provide a mechanistic rationale for regioselectivity and validated workflows for generating diverse analog libraries.
Scientific Background & Mechanism[1][2][3]
The Pharmacophore
The pyrazolo[1,5-a]pyrimidine system mimics the purine core of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites. Substituents at the C-3, C-5, and C-7 positions allow for tuning of selectivity and solubility.
Reaction Mechanism & Regioselectivity
The synthesis typically involves the condensation of a 3(5)-aminopyrazole (binucleophile) with a 1,3-dielectrophile (e.g., 1,3-diketone,
-
The Challenge: The aminopyrazole exists in tautomeric equilibrium. The reaction outcome depends on whether the exocyclic amine (
) or the endocyclic ring nitrogen attacks the most reactive carbonyl of the electrophile first. -
The Microwave Effect: MW irradiation provides rapid, uniform heating via dipolar polarization. This is particularly effective here because the transition state for the cyclocondensation is highly polar. MW energy stabilizes this transition state, accelerating the rate-limiting dehydration step and often favoring the thermodynamic product.
Mechanistic Pathway Diagram
Figure 1: General mechanistic pathway. MW irradiation accelerates the initial nucleophilic attack and the subsequent dehydration, often shifting the equilibrium toward the thermodynamic isomer.
Experimental Protocols
Equipment & Safety
-
Reactor: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).
-
Vials: 10 mL or 30 mL pressure-rated quartz or borosilicate glass vials with crimp/snap caps.
-
Safety: Reactions in ethanol or acetic acid at 140°C generate significant internal pressure (5–15 bar). Ensure the vessel pressure limit is not exceeded.
Protocol A: General Synthesis with 1,3-Diketones
Best for: Rapid generation of 5,7-disubstituted analogs.
Reagents:
-
3-Amino-5-methylpyrazole (1.0 equiv)
-
Acetylacetone (or substituted 1,3-diketone) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Loading: In a 10 mL MW vial, dissolve the aminopyrazole (1.0 mmol) in 3 mL of solvent.
-
Addition: Add the 1,3-diketone (1.1 mmol).
-
Note: If using AcOH, the reaction is self-catalyzed. If using EtOH, add 1 drop of conc. HCl or 10 mol% piperidine depending on substrate sensitivity.
-
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation:
-
Temperature: 140°C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling).
-
Precipitation: Pour the mixture into 20 mL ice-cold water. The product usually precipitates as a solid.
-
Filtration: Filter, wash with cold water/ethanol (9:1), and dry.
-
Recrystallization:[1] If necessary, recrystallize from EtOH/DMF.
-
Protocol B: "Green" Synthesis in Water
Best for: Environmental sustainability and simplified workup.[2]
Reagents:
- -Keto ester (e.g., ethyl acetoacetate)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%) or Nano-ZnO (heterogeneous)
-
Solvent: Deionized Water
Step-by-Step Workflow:
-
Loading: Suspend reactants (1 mmol scale) in 4 mL water in a 10 mL vial.
-
Irradiation: Heat to 120°C for 15 minutes.
-
Note: Water absorbs MW energy efficiently (
), allowing rapid superheating.
-
-
Workup: The product is typically insoluble in water and will crash out upon cooling. Filter and wash with water.
Protocol C: One-Pot Enaminone Route
Best for: Introducing complex aryl groups at the 7-position.
Workflow Diagram:
Figure 2: One-pot, two-step protocol avoiding isolation of the enaminone intermediate.
Data & Validation
Comparative Efficiency
The following table summarizes the efficiency gains of MW protocols compared to conventional thermal heating (oil bath reflux).
| Entry | Reactants | Solvent | Method | Time | Yield (%) | Ref |
| 1 | 5-amino-3-methylpyrazole + Acetylacetone | Ethanol | Reflux | 4 h | 65% | [1] |
| 2 | 5-amino-3-methylpyrazole + Acetylacetone | Ethanol | MW (140°C) | 10 min | 92% | [1] |
| 3 | Aminopyrazole + Enaminone | AcOH | Reflux | 6 h | 72% | [2] |
| 4 | Aminopyrazole + Enaminone | AcOH | MW (120°C) | 15 min | 94% | [2] |
| 5 | Aminopyrazole + Ethyl acetoacetate | Water | MW (100°C) | 12 min | 89% | [3] |
Characterization (NMR Signatures)
Differentiation between the 5-substituted and 7-substituted isomers is critical.
-
7-Substituted Isomer: The proton at C-5 (if unsubstituted) typically appears as a doublet around
8.4–8.6 ppm ( Hz). -
5-Substituted Isomer: The proton at C-7 is more deshielded, appearing downfield around
8.8–9.0 ppm due to the proximity of the bridgehead nitrogen lone pair. -
NOESY: Nuclear Overhauser Effect spectroscopy is recommended to confirm spatial proximity of substituents to the pyrazole ring protons.
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If a mixture of isomers is observed, switch solvents. Non-polar solvents (toluene) under MW often favor the kinetic product, while polar protic solvents (AcOH) favor the thermodynamic product.
-
Pressure Limits: When using water or ethanol above 130°C, the vapor pressure rises exponentially. Always use a "Dynamic" power mode where the magnetron cycles off if the pressure limit (typically 20 bar) is approached.
-
Solubility: If reactants are not soluble in water for Protocol B, add a surfactant (e.g., SDS) or a co-solvent (10% EtOH) to create a "micellar catalysis" effect, which often enhances the reaction rate further.
References
-
Al-Mulla, A. (2024). Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives.[12] Journal of Heterocyclic Chemistry.
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.[13] MDPI Pharmaceuticals.
-
Kumar, D., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules.[14][13][1][2][6][7][8][12][15][16]
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry.[6]
-
Aggarwal, R., et al. (2011). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.[9][12] Ultrasonics Sonochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
- 11. mdpi.com [mdpi.com]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid in Cancer Drug Discovery
This Application Note is designed for medicinal chemists and cancer biologists utilizing 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 1547037-20-6 / related derivatives) as a scaffold for developing novel kinase inhibitors.
Executive Summary & Scientific Rationale
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a "privileged structure" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors . Its fused bicyclic core mimics the adenine moiety of ATP, allowing it to dock effectively into the hinge region of various oncogenic kinases (e.g., JAK, RET, ROS1, and CK2 ).
Why This Compound?
-
The 4-Chloro "Warhead" Handle: The chlorine atom at position 4 is highly electrophilic, enabling facile Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce diversity elements that interact with the kinase "gatekeeper" residues. -
The 2-Carboxylic Acid Anchor: This moiety allows for amide coupling to solubilizing groups or specific pharmacophores that extend into the solvent-exposed region of the kinase, improving physicochemical properties (LogP, solubility).
-
Biological Context: While the free acid often exhibits poor cellular permeability due to ionization at physiological pH, its amide and ester derivatives frequently demonstrate nanomolar potency in non-small cell lung cancer (NSCLC), glioblastoma, and leukemia cell lines.
Chemical Biology Profile
| Property | Specification | Expert Insight |
| Molecular Weight | ~197.58 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (Rule of 3 compliant). |
| Solubility | DMSO (>50 mM) | Critical: Poor solubility in acidic aqueous buffers. Prepare stocks in 100% DMSO. |
| Reactivity A | 4-Cl ( | Reacts with primary/secondary amines (e.g., anilines, piperazines) under thermal or microwave conditions. |
| Reactivity B | 2-COOH (Coupling) | Requires activation (HATU/EDC) for amide bond formation. Avoid acid chlorides due to pyrazine sensitivity. |
| Storage | -20°C, Desiccated | Hygroscopic. Thaw completely before opening to prevent hydrolysis of the chloro-substituent. |
Application 1: Chemical Derivatization (Library Generation)
Direct application of the parent acid to cells is rarely the endpoint due to poor permeability. The primary application is the rapid synthesis of bioactive probes.
Workflow Diagram: Scaffold Functionalization
Caption: Synthetic workflow transforming the scaffold into a library of potential kinase inhibitors.
Protocol: Microwave-Assisted Library Synthesis
-
Step 1 (
): Dissolve 1 eq of scaffold in Isopropanol (IPA). Add 1.2 eq of the desired amine (e.g., N-methylpiperazine for solubility) and 2 eq of DIPEA. -
Reaction: Heat at 120°C for 20 min in a microwave reactor. (Thermal alternative: Reflux 4-6h).
-
Step 2 (Amidation): Concentrate the intermediate. Redissolve in DMF. Add 1.2 eq HATU and 1.2 eq of the second amine (e.g., substituted aniline). Stir at RT for 2 hours.
-
Purification: Isolate via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Application 2: In Vitro Cell Viability Screening
Once derivatives are synthesized, they are screened against cancer lines dependent on specific kinases (e.g., HCT116 for JAK/STAT, A549 for ROS1).
Protocol: 72-Hour MTT/CCK-8 Viability Assay
Materials:
-
Cell Lines: A549 (Lung), K562 (Leukemia).
-
Compound: Derivatives of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (10 mM DMSO stock).
-
Control: Parent Acid (Negative Control - expected low activity).
-
Positive Control: Staurosporine or Crizotinib.
Step-by-Step Methodology:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Perform a 9-point serial dilution (1:3) starting at 10 µM.
-
Crucial Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.
-
Include "Parent Acid" wells to quantify the baseline toxicity of the scaffold itself.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout: Add CCK-8 reagent (10 µL/well). Incubate 1-4h. Measure Absorbance at 450 nm.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Data Interpretation Guide:
-
Parent Acid
> 50 µM: Indicates the scaffold is inert/impermeable (Good). Activity comes from your specific substitutions. -
Derivative
< 100 nM: Indicates successful target engagement and cellular permeability.
Application 3: Mechanism of Action (Target Validation)
To confirm the derivatives are inhibiting the intended kinase pathway (e.g., JAK-STAT), perform Western Blotting.
Signaling Pathway Interrogation
Caption: Mechanism of competitive inhibition at the ATP-binding site of the target kinase.
Western Blot Protocol
-
Treatment: Treat cells (e.g., K562) with the derivative at
for 2 hours. -
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Note: Phosphatase inhibitors are mandatory to preserve the phospho-signal.
-
Detection:
-
Primary Antibody: Anti-Phospho-STAT3 (Tyr705) or Anti-Phospho-ERK1/2.
-
Loading Control: Total STAT3/ERK and GAPDH.
-
-
Result: A successful "hit" will show a dose-dependent decrease in the Phospho band while the Total protein band remains constant.
References
-
Vertex Pharmaceuticals. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[1][2] European Journal of Medicinal Chemistry.[1]
-
Paruch, K., et al. (2007).[3] Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2.[3] Bioorganic & Medicinal Chemistry Letters.[3]
-
BenchChem. (2023). 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: A key precursor in the synthesis of ROS1 inhibitors.[4]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[5][6] Molecules.[1][2][3][5][7][8][9][10][11][12]
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 1029721-02-5 | Benchchem [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2 | CID 670824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid synthesis
This guide outlines a high-yield protocol for the synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid , addressing the specific bottlenecks inherent to this fused heterocyclic scaffold.
The synthesis typically proceeds via a three-stage workflow: (1) Cyclocondensation to form the pyrazolo[1,5-a]pyrazine-4-one core, (2) Deoxygenative Chlorination to install the chlorine handle, and (3) Controlled Hydrolysis to reveal the carboxylic acid.
Visual Synthesis Workflow
Figure 1: Critical path for the synthesis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid. Step 1 is the primary yield-determining step.
Phase 1: Core Construction (The Yield Killer)
Objective: Synthesis of Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate. Primary Issue: Regioselectivity of alkylation (Ring Nitrogen vs. Exocyclic Amine).
The most common cause of low yield is the alkylation of the exocyclic amine (N-NH2) rather than the ring nitrogen (N1), or incomplete cyclization of the intermediate.
Troubleshooting Guide: Alkylation & Cyclization
| Symptom | Probable Cause | Corrective Action |
| Multiple spots on TLC (Regioisomers) | Incorrect Base/Solvent: Using weak bases (K2CO3/Acetone) often favors thermodynamic mixtures or exocyclic alkylation. | Switch to NaH/DMF: Use Sodium Hydride (1.1 eq) in anhydrous DMF at 0°C. The irreversible deprotonation of the ring nitrogen (pKa ~14) directs alkylation to the desired N1 position [1]. |
| Incomplete Cyclization (Open Chain Ester) | Low Temperature/Activation: The intermediate N-alkylated ester often requires thermal or acidic activation to close the ring. | Two-Step Protocol: After alkylation is complete (TLC check), add catalytic AcOH or p-TsOH and heat to 80°C to force the intramolecular condensation. |
| Product is a gum/oil | Residual DMF: DMF is difficult to remove and traps the product. | Aqueous Workup: Pour reaction mixture into 5x volume of ice water. The 4-oxo product typically precipitates as a solid. Filter and wash with water/Et2O. |
Optimized Protocol (Step 1):
-
Dissolve Ethyl 5-aminopyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).
-
Cool to 0°C under N2. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min.
-
Add Ethyl bromoacetate (1.1 eq) dropwise. Warm to RT and stir for 2-4 h.
-
Critical Check: Monitor consumption of starting material. If N-alkylated intermediate persists, add cat. p-TsOH (0.1 eq) and heat to 80°C for 1 h to drive cyclization.
-
Quench with ice water. Collect solid by filtration.[1][2][3]
Phase 2: Aromatization & Chlorination
Objective: Conversion of the 4-oxo lactam to the 4-chloro aromatic core. Primary Issue: Incomplete conversion and formation of tarry byproducts.
This step utilizes Phosphorus Oxychloride (POCl3) to effect both deoxygenation and chlorination.
Troubleshooting Guide: Chlorination
| Symptom | Probable Cause | Corrective Action |
| Black Tar Formation | Overheating/Exotherm: Rapid addition of POCl3 or lack of solvent control causes polymerization. | Catalytic Amine: Use N,N-Diethylaniline or DMA (catalytic) in the POCl3 mixture. This lowers the activation energy and allows the reaction to proceed at lower reflux temperatures [2]. |
| Low Yield after Workup | Hydrolysis during Quench: Quenching POCl3 into water generates massive heat and HCl, hydrolyzing the ester or the chloro group. | Controlled Quench: Pour the reaction mixture slowly onto crushed ice/NH4OH or ice/NaHCO3 . Maintain pH > 7 to protect the ester and prevent acid-catalyzed degradation. |
| Incomplete Reaction | Wet Reagents: POCl3 degrades over time if exposed to moisture (forms Phosphoric acid). | Distill POCl3: Ensure POCl3 is clear and colorless. If yellow/viscous, distill prior to use or use a fresh bottle. |
Optimized Protocol (Step 2):
-
Suspend the 4-oxo intermediate in POCl3 (5-10 vol).
-
Add N,N-Diethylaniline (1.0 eq) or catalytic DMF (3-5 drops).
-
Heat to reflux (100-110°C) for 2-4 h. Monitor by LCMS (aliquot quenched in MeOH).
-
Remove excess POCl3 under reduced pressure (rotary evaporator with base trap).
-
Pour residue onto crushed ice/NaHCO3. Extract with DCM or EtOAc.
Phase 3: Hydrolysis (The Final Hurdle)
Objective: Saponification of Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate to the free acid. Primary Issue: Decarboxylation or Hydrolysis of the Chloro group.
Pyrazolo-2-carboxylic acids are prone to thermal decarboxylation, and the 4-chloro group is susceptible to nucleophilic attack by hydroxide (SNAr).
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Loss of Chloro group (Formation of 4-OH) | Strong Base/High Temp: NaOH at reflux can displace the chlorine atom (SNAr). | Mild Base: Use LiOH·H2O (2.0 eq) in THF/Water (1:1) at Room Temperature . Lithium is a milder counterion than Sodium/Potassium for this purpose [3]. |
| Decarboxylation (Loss of CO2) | Acidic Workup: Acidifying to pH < 1 or heating the free acid promotes decarboxylation. | Controlled Acidification: Acidify carefully to pH 3-4 using 1N HCl or Citric Acid at 0°C. Do not heat the acidic solution. Isolate by filtration immediately. |
Optimized Protocol (Step 3):
-
Dissolve Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate in THF/Water (1:1).
-
Add LiOH·H2O (2.0 eq). Stir at RT.
-
Monitor by TLC/LCMS until ester is consumed (usually < 2 h).
-
Cool to 0°C. Acidify dropwise with 1N HCl to pH ~3.
-
Filter the precipitated solid.[1][2][3] Dry under vacuum at < 40°C.
Summary of Critical Parameters
| Parameter | Standard Condition | Optimized Condition | Reason |
| Step 1 Base | K2CO3 / Et3N | NaH (Sodium Hydride) | Irreversible deprotonation ensures N1-alkylation over exocyclic N-alkylation. |
| Step 2 Catalyst | None | N,N-Diethylaniline | Acts as an acid scavenger and catalyst, preventing charring. |
| Step 3 Temp | Reflux | Room Temperature | Prevents SNAr displacement of the 4-Cl and decarboxylation. |
References
-
Regioselectivity in Aminopyrazole Alkylation: Journal of Heterocyclic Chemistry, "Alkylation of 3(5)-aminopyrazoles: A Review".
-
POCl3 Chlorination Protocols: Molecules, "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazines".
-
Mild Hydrolysis of Heterocyclic Esters: Journal of Medicinal Chemistry, "Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3K Inhibitors".
-
Target Compound Data: Sigma-Aldrich, "Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7)".
Sources
Pyrazolo[1,5-a]pyrazine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The pyrazolo[1,5-a]pyrazine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, dopamine receptor agonists, and vasopressin antagonists. However, its synthesis is notoriously prone to regioselectivity issues, incomplete cyclizations, and off-target functionalizations.
This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver causality-driven troubleshooting, self-validating protocols, and actionable analytics.
Knowledge Base: Troubleshooting FAQs
Q1: Why am I observing a mixture of regioisomers instead of the pure pyrazolo[1,5-a]pyrazine scaffold during cyclocondensation? A1: The formation of regioisomers is dictated by the competition between direct cyclization and the Smiles rearrangement during the ring-closure step. The causality lies in the electronic nature of the substituent (R-group) on the precursor. When the R-group is an aryl moiety, the reaction operates under mixed kinetic/thermodynamic control, yielding a mixture of both the direct cyclization product and the Smiles rearrangement product. Conversely, when the R-group is an alkyl or benzyl group, the intermediate anion is stabilized differently, shifting the reaction entirely to thermodynamic control and selectively affording the Smiles rearrangement product[1]. To control this, you must either trap the intermediate or alter the electronic properties of your starting biselectrophile, as detailed in1[1].
Mechanistic divergence in pyrazolo[1,5-a]pyrazine synthesis via Smiles rearrangement.
Q2: My LC-MS shows a +18 Da mass shift relative to my target mass. Why is the cyclization incomplete? A2: A +18 Da mass shift indicates that your reaction has stalled at the hydrated intermediate stage—specifically, the formation of 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (or its methoxy equivalent if methanol is used)[2]. The causality here is insufficient acidic driving force to complete the dehydration step following pyrazine ring closure. Amide formation and initial ring closure occur rapidly, but the final elimination of water requires prolonged heating in a strong acid. To resolve this, transition your solvent system to aqueous HCl in 1,4-dioxane or use neat TFA and extend the reflux time to 2–5 hours, which forces the aromatization of the pyrazine ring, as demonstrated in2[2].
Q3: When attempting late-stage C-H functionalization, I get off-target substitution. How can I selectively functionalize? A3: Off-target functionalization occurs when electrophilic reagents attack the 3-position, which is highly reactive. However, if you require functionalization at the 7-position, you must exploit the scaffold's inherent acidity. The C-7 proton possesses the most acidic calculated pKa in the pyrazolo[1,5-a]pyrazine core[3]. By utilizing a carbene equivalent—such as N,N,N′,1,1,1-hexamethylsilanecarboximidamide (silylformamidine)—you can achieve selective C-H insertion at position 7. The mechanism involves the deprotonation of the C-7 hydrogen to form a tight ion pair, followed by carbene insertion to yield an aminal, which is easily hydrolyzed to an aldehyde. This provides a highly specific, solvent-free approach to 3[3].
Quantitative Data Analytics: Substituent Effects on Regioselectivity
To predict and control your reaction outcomes, reference the following empirical data regarding substituent effects during the cyclocondensation of N-alkylated intermediates.
| Substituent (R-group) Type | Reaction Condition | Direct Cyclization Yield | Smiles Rearrangement Yield | Primary Structural Observation |
| Aryl (e.g., Phenyl) | Base / Reflux | ~45% | ~55% | Mixed regioisomers; difficult chromatographic separation. |
| Alkyl (e.g., Methyl) | Base / Reflux | < 5% | > 90% | Highly selective for Smiles rearrangement product. |
| Benzyl | Base / Reflux | < 5% | > 90% | Highly selective for Smiles rearrangement product. |
| Electron-Withdrawing | Microwave, 90°C | > 85% | < 10% | Favors direct cyclization; prone to +18 Da hydration stall. |
Protocol Vault: Self-Validating One-Pot Synthesis
Standard multi-step syntheses often fail due to the accumulation of uncharacterized intermediates. The following protocol is a self-validating, one-pot, three-step methodology for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-ones. Each step contains a hard analytical checkpoint to ensure causality-driven success.
Self-validating workflow for one-pot pyrazolo[1,5-a]pyrazine synthesis.
Methodology:
Step 1: Amide Formation
-
Dissolve pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir at 25°C for 30 minutes to activate the acid.
-
Add 2,2-dimethoxyethanamine (1.1 eq) dropwise. Stir for 2 hours.
-
Validation Checkpoint 1: Pull a 10 µL aliquot. Run LC-MS to confirm the complete disappearance of the starting acid and the presence of the intermediate amide mass. Do not proceed if the acid remains.
Step 2: Pyrazine Ring Closure (Acetal Deprotection)
-
To the same reaction vessel, add a 4M solution of HCl in 1,4-dioxane (5.0 eq).
-
Heat the mixture to 80°C for 1 hour. This initiates the hydrolysis of the dimethyl acetal and subsequent intramolecular attack by the pyrazole nitrogen.
-
Validation Checkpoint 2: Isolate a micro-fraction. ^1H NMR must show the disappearance of the methoxy peaks (~3.3 ppm) and the appearance of a broadened doublet at ~11.1 ppm, corresponding to the 7-OH group of the 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one intermediate.
Step 3: Dehydration & Aromatization
-
Increase the temperature to reflux (100°C–110°C) and maintain for 2 to 5 hours. The strong acidic environment drives the elimination of water, restoring aromaticity to the newly formed pyrazine ring.
-
Validation Checkpoint 3: Run a final LC-MS. You must observe a clean -18 Da mass shift relative to Checkpoint 2. The ^1H NMR should now display fully aromatic pyrazine protons without the 7-OH signal.
References
-
A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles Source: Chemistry of Heterocyclic Compounds / ResearchGate URL:1
-
Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source: Chemistry of Heterocyclic Compounds / ResearchGate URL:2
-
Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines Source: SynOpen (Georg Thieme Verlag KG) URL:3
Sources
Technical Support Center: Troubleshooting Solubility Issues for 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
Welcome to the Technical Support Center for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid . This compound is a highly valuable, privileged bicyclic heterocyclic building block frequently utilized in medicinal chemistry for synthesizing kinase inhibitors, receptor antagonists, and targeted cancer therapies[1].
Despite its utility, researchers frequently encounter severe solubility bottlenecks during both synthetic manipulation and biological evaluation. This guide provides field-proven methodologies, mechanistic explanations, and validated protocols to overcome these challenges.
Mechanistic Causes of Poor Solubility
To solve a solubility issue, you must first understand the thermodynamic and intermolecular forces at play. The recalcitrant solubility of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is driven by three compounding factors:
-
Intermolecular Hydrogen Bonding (Dimerization): Carboxylic acids inherently form highly stable cyclic dimers in both liquid and solid states, stabilized by two strong hydrogen bonds[2]. This dimerization dramatically increases the lattice energy of the crystal, making it difficult for standard solvents to break the molecules apart.
-
Planar Heteroaromatic Core: The pyrazolo[1,5-a]pyrazine ring system is flat and electron-deficient (a property exacerbated by the electron-withdrawing chloro substituent). This promotes strong
stacking interactions in the solid state. -
Hydrophobicity vs. Polarity Mismatch: The non-polar chloro-heteroaromatic core resists solvation in water, while the highly polar carboxylic acid moiety resists solvation in non-polar organic solvents (like Dichloromethane or Hexanes)[3].
Troubleshooting Guide & FAQs
Q1: I am trying to perform an amide coupling (e.g., using HATU), but the acid building block will not dissolve in DCM or THF. What is the best approach?
-
Causality: Solvents like DCM and THF lack the strong hydrogen-bond accepting capability required to disrupt the carboxylic acid dimers of this rigid scaffold[3].
-
Solution: Switch to highly polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Crucially, add your organic base (e.g., DIPEA or TEA) before the coupling reagent. The base deprotonates the carboxylic acid, forming a trialkylammonium carboxylate salt. This ionization completely disrupts the H-bonded dimers and significantly increases solubility in polar aprotic media[4].
Q2: I need to prepare a 10 mM stock solution for an in vitro biological assay, but the compound precipitates when added to the aqueous buffer. How can I prevent this?
-
Causality: At acidic or neutral pH (below or near its pKa, typically ~3.5–4.5), the compound remains protonated and lipophilic. Carboxylic acids with large hydrophobic cores are generally insoluble in water in their neutral state[2].
-
Solution:
-
Prepare the initial concentrated stock in 100% DMSO.
-
Ensure the final aqueous assay buffer is maintained at pH > 6.5. At this pH, the carboxylic acid is fully ionized into its carboxylate form, engaging in favorable ion-dipole interactions with water[5].
-
If precipitation persists, pre-form the sodium salt by adding 1 equivalent of aqueous NaOH to the compound before dilution (See Protocol 2)[5].
-
Q3: During aqueous workup after a reaction, my product (the free acid) crashes out at the interface of the organic and aqueous layers. How do I recover it efficiently?
-
Causality: The free acid is insoluble in both water (at low pH) and the standard extraction solvent (e.g., EtOAc).
-
Solution: Use a "salting out" and co-solvent extraction approach. Adjust the aqueous layer to pH ~3 using 1M HCl to ensure full protonation. Then, extract using a mixture of EtOAc and THF (e.g., 3:1 or 2:1 v/v). THF disrupts the hydrogen bonding network better than EtOAc alone. Alternatively, if the precipitate is pure, filter the biphasic mixture directly to isolate the precipitated free acid as a solid.
Quantitative Data: Solubility Profiles
The table below summarizes the expected solubility of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid under various conditions to guide your experimental design.
| Solvent / Condition | Estimated Solubility | Mechanistic Reason |
| Water (pH < 4.0) | < 0.1 mg/mL | Protonated state; hydrophobic |
| Water (pH > 7.4) | > 10 mg/mL | Deprotonated carboxylate; strong ion-dipole solvation[5]. |
| DCM / Chloroform | < 1 mg/mL | Cannot disrupt cyclic H-bonded dimers[2]. |
| THF | ~ 2–5 mg/mL | Moderate H-bond acceptor, but insufficient for strong lattice. |
| DMF / DMSO | > 20 mg/mL | Strong H-bond acceptor; disrupts dimers[3]. |
| DMF + 3 eq DIPEA | > 50 mg/mL | Formation of highly soluble trialkylammonium salt[4]. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling in Polar Aprotic Solvents
This protocol ensures complete dissolution prior to the activation of the carboxylic acid, preventing the formation of unreactive anhydrides or precipitation.
-
Suspension: Suspend 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Ionization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Sonicate the mixture for 3–5 minutes at room temperature until the cloudy suspension transitions into a clear solution.
-
Amine Addition: Add the target primary or secondary amine (1.2 eq) to the clear solution.
-
Activation: Cool the reaction vessel to 0 °C. Add HATU (1.2 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Protocol 2: Preparation of the Aqueous-Soluble Sodium Salt
Use this protocol to generate a highly water-soluble solid for in vivo dosing or sensitive in vitro assays.
-
Suspension: Suspend the free acid in a minimal volume of Methanol (MeOH).
-
Titration: Add exactly 1.0 equivalent of 1M NaOH (aq) dropwise while stirring vigorously.
-
Equilibration: Stir for 30 minutes at room temperature. The solution should become completely transparent as the sodium salt forms[5].
-
Isolation: Concentrate the solution under reduced pressure to remove MeOH, dilute with MS-grade water, and lyophilize (freeze-dry) overnight. The resulting sodium salt will be a fluffy, highly water-soluble powder.
Workflow & Mechanistic Visualizations
Decision matrix for selecting the appropriate solubilization strategy based on downstream applications.
Mechanistic pathway demonstrating how base-mediated deprotonation disrupts lattice energy.
References
-
European Patent Office (EP 2831077 B1). BICYCLIC PYRAZINONE DERIVATIVES (Base-addition salts and physical properties).[4] URL:
-
Auburn University. Carboxylic Acid Structure and Chemistry: Part 1 (Solubility and Hydrogen Bonding).[3] URL: [Link]
-
Encyclopedia Britannica. Carboxylic acid - Properties, Structure, Reactions (Solubility and Salt Formation).[5] URL: [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives (Effect of Hydrogen Bonding and Dimer Formation).[2] URL: [Link]
Sources
- 1. 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | 1029721-02-5 | Benchchem [benchchem.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
optimization of reaction conditions for pyrazolo[1,5-a]pyrazine synthesis
The following guide serves as a technical support resource for the synthesis and optimization of pyrazolo[1,5-a]pyrazine scaffolds. It is designed for medicinal chemists requiring high-fidelity protocols and troubleshooting strategies.[1]
Status: Online | Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting
Synthetic Route Selection: The Decision Matrix
Q: I need to synthesize a library of 2,4-disubstituted pyrazolo[1,5-a]pyrazines. Which route offers the highest robustness?
A: For 2,4-substitution patterns, we recommend the "One-Pot Carboxamide Acetal" Route (Method A). It is thermodynamically driven and avoids the regioselectivity ambiguity often seen in condensation reactions.
Method A: The "One-Pot" Pyrazole-3-Carboxylic Acid Route
This is the industry-standard for scalability. It utilizes a cascade sequence: amide coupling
-
Starting Material: Pyrazole-3-carboxylic acids (commercially abundant).[2]
-
Key Reagent: 2,2-Dimethoxyethanamine (aminoacetaldehyde dimethyl acetal).
-
Mechanism: The amine attacks the carboxylic acid (activated) to form an amide. Subsequent acid treatment deprotects the acetal to an aldehyde, which cyclizes with the pyrazole N1 nitrogen.
Method B: The Gold-Catalyzed Alkyne Cyclization
Use this route if you require 6-substitution or sensitive functional groups that cannot withstand harsh acidic reflux.
-
Starting Material: N-propargyl pyrazoles.[3]
-
Catalyst: AuCl
or Ag(I) salts. -
Mechanism:
-activation of the alkyne by Gold/Silver triggers nucleophilic attack by the pyrazole C5 position (5-exo-dig or 6-endo-dig pathways).
Experimental Protocol & Optimization (Method A)
Q: My yield for the one-pot cyclization is stuck at 30%. How do I optimize the dehydration step?
A: The bottleneck is often the equilibrium between the intermediate hydroxy-dihydropyrazine and the aromatic product. Standard reflux isn't enough. You must drive the dehydration.
Optimized Protocol: Acid-Mediated Cascade
Target: Generic Pyrazolo[1,5-a]pyrazine core.
-
Amide Coupling:
-
Dissolve pyrazole-3-carboxylic acid (1.0 equiv) in DMF.
-
Add CDI (1.1 equiv) and stir at RT for 1 h (Wait for CO
evolution to cease—critical!). -
Add 2,2-dimethoxyethanamine (1.1 equiv). Stir 3 h.
-
Checkpoint: Isolate the amide intermediate if the next step fails. It should be a stable solid.
-
-
Cyclization (The Critical Step):
-
Dissolve the crude amide in 1,4-dioxane (0.5 M).
-
Add conc. HCl (10–20 equiv) or MsOH (Methanesulfonic acid).
-
Temperature: Heat to reflux (100–110 °C) .
-
Time: 2–5 hours.
-
Optimization Tip: If the intermediate alcohol persists (observed by LCMS [M+18]), add a Dean-Stark trap or use TFA/DCM (1:1) at RT for 24h if the substrate is acid-sensitive, though thermal dehydration is superior.
-
Data Table: Acid Source Impact on Yield
| Acid Source | Solvent | Temp (°C) | Yield (%) | Notes |
| AcOH | AcOH | 118 | 45% | Slow reaction; incomplete dehydration. |
| conc. HCl | 1,4-Dioxane | 100 | 82% | Recommended. Clean conversion. |
| MsOH | Toluene | 110 | 75% | Good for lipophilic substrates. |
| TFA | DCM | 25 | 60% | Milder, but requires longer times. |
Visualization: Reaction Workflow
The following diagram illustrates the mechanistic flow and decision points for the synthesis.
Caption: Step-wise mechanistic flow for the "One-Pot" synthesis via pyrazole-3-carboxylic acid, highlighting the critical dehydration step.
Troubleshooting Guide (FAQ)
Q: I am seeing a "regioisomer" impurity. Is it possible I formed the pyrimidine instead? A: Yes, this is a common error.
-
Diagnosis: If you used a condensation method (e.g., aminopyrazole + 1,3-dicarbonyl), you likely formed pyrazolo[1,5-a]pyrimidine .[3][4]
-
Correction: The pyrazolo[1,5-a]pyrazine skeleton requires a 1,2-electrophile equivalent (like the
-halo ketone or the aminoacetal method described above). Verify your structure using HSQC NMR. The pyrazine ring protons (C5-H, C6-H) appear as distinct doublets (J ~4-5 Hz) around 7.5–8.5 ppm.
Q: My reaction turns black and yield drops upon scale-up. A: This indicates oxidative decomposition of the electron-rich pyrazine ring.
-
Solution: Degas your solvents (sparge with N
for 15 mins) prior to the cyclization step. The intermediate aldehyde is sensitive to oxidation.
Q: How do I functionalize the C7 position? A: The C7 position is nucleophilic.
-
Protocol: Use Vilsmeier-Haack conditions (POCl
/DMF) to install a formyl group at C7, or use N-iodosuccinimide (NIS) for regioselective iodination. This allows for subsequent Suzuki or Sonogashira couplings.
Advanced Functionalization Pathways
Once the core is built, diversifying the scaffold is key for SAR.
Caption: Divergent functionalization map for the pyrazolo[1,5-a]pyrazine core at positions C3, C4, and C7.
References
-
Zaremba, O. V., et al. (2013). "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold."[2] Chemistry of Heterocyclic Compounds.
-
Mishra, R., et al. (2017). "Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines." ResearchGate.[5]
-
Grotjahn, D. B., et al. (2020). "Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry.
Sources
Technical Support Center: Solution Stability of 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
Status: Active Document ID: TSC-STAB-CPP-002 Last Updated: March 2026
Executive Summary & Chemical Vulnerabilities
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a bifunctional heterocyclic building block used frequently in kinase inhibitor development (e.g., JAK inhibitors). Its stability in solution is governed by two competing chemical functionalities: the acidic handle at C2 and the electrophilic center at C4.
Critical Reactivity Profile
Before starting any experiment, understand the intrinsic risks:
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The 4-chloro substituent is highly activated due to the electron-deficient nature of the pyrazolo[1,5-a]pyrazine core. In the presence of nucleophiles (OH-, thiols, primary amines), the chloride is a good leaving group.
-
Risk: Rapid hydrolysis to the 4-hydroxy/4-oxo derivative in basic aqueous buffers.
-
-
pH-Dependent Solubility: The C2-carboxylic acid (pKa ~3.5–4.0) dictates solubility.
-
Risk: Precipitation in acidic media (pH < 4) or unbuffered organic/water mixtures.
-
-
Photolytic Instability: The conjugated heterocyclic system absorbs in the UV/Blue spectrum.
-
Risk: Photo-oxidation or dimerization upon prolonged light exposure.
-
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation mechanism (Hydrolysis via SNAr) and the troubleshooting logic for stability issues.
Figure 1: Primary degradation pathway. The C4-Chloro displacement is the kinetically dominant instability pathway in solution.
Stability Testing Protocols
A. Solubility & Stock Preparation
Do not attempt to dissolve directly in neutral water; the free acid will remain suspended.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous) | High solubility (>50 mM); prevents hydrolysis during storage. |
| Storage Conc. | 10 mM – 50 mM | Higher concentrations are generally more stable than dilute ones. |
| Storage Temp. | -20°C or -80°C | Arrhenius kinetics: lower T slows SNAr and decarboxylation. |
| Aqueous Dilution | PBS (pH 7.4) or Bicarbonate | Requires pH > pKa for ionization (COO-) to maintain solubility. |
B. Forced Degradation (Stress Testing)
To validate your analytical method (HPLC/LC-MS), perform these stress tests to identify retention times of degradants.
Protocol:
-
Prepare a 1 mM solution in the specified vehicle.
-
Incubate under the conditions below.
-
Quench (neutralize acid/base) immediately.
-
Analyze via HPLC (UV 254 nm) and LC-MS.
| Stress Type | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 hours | Potential decarboxylation; acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 hours | Rapid degradation. Conversion to 4-hydroxy derivative (SNAr). |
| Oxidation | 3% H2O2, RT | 2–6 hours | N-oxide formation on pyrazine ring; ring opening. |
| Photostability | UV/VIS Light (ICH Q1B) | 24 hours | Isomerization or radical oxidation. |
| Thermal | 60°C in DMSO | 7 days | Generally stable; checks for solvent interaction. |
Troubleshooting Guide (FAQs)
Issue 1: "I see a new peak eluting earlier than my parent compound in HPLC."
Diagnosis: Hydrolysis (SNAr reaction).
-
Cause: The 4-chloro group has been replaced by a hydroxyl group (from water) or a solvent adduct. The 4-hydroxy derivative is more polar, leading to a shorter retention time on Reverse Phase (C18).
-
Solution:
-
Check your buffer pH. If pH > 8.0, hydrolysis accelerates exponentially.
-
Avoid Nucleophilic Buffers: Do not use Tris, Glycine, or buffers with free amines. These will attack the C4 position. Use Phosphate (PBS), HEPES, or MOPS instead.
-
Issue 2: "The compound precipitates when I dilute the DMSO stock into media."
Diagnosis: Protonation of the carboxylic acid.
-
Cause: If your media/buffer is acidic or unbuffered water, the compound reverts to its neutral, insoluble free-acid form.
-
Solution:
-
Ensure the final aqueous solution is buffered to pH 7.0–7.4.
-
Limit DMSO concentration to <1% after ensuring the buffer capacity can handle the acidic shift from the compound.
-
Issue 3: "My LC-MS shows a mass shift of +32 Da or +14 Da."
Diagnosis: Solvent Adducts.
-
+32 Da (Methanolysis): You used Methanol as a solvent or diluent. The methoxy group (-OCH3) displaced the chloride (-Cl).
-
Fix: Switch to Acetonitrile (ACN) for all LC preparation and mobile phases.
-
-
+14 Da (Methyl Ester): Fisher esterification of the carboxylic acid if stored in MeOH/Acid.
Issue 4: "The DMSO stock turned yellow/brown over time."
Diagnosis: Oxidative instability or trace HCl formation.
-
Cause: Slow hydrolysis releases HCl, which can degrade DMSO or catalyze further decomposition.
-
Solution: Store stocks in small aliquots to avoid freeze-thaw cycles. Flush vials with Argon/Nitrogen before sealing.
Analytical Method Parameters (Reference)
Use this method to separate the parent from the 4-hydroxy degradant.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH buffers).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid).
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[2]
- Heterocyclic Chemistry.Nucleophilic substitution of halopyrazines. The electron-deficient nature of the pyrazine ring activates halogen substituents toward nucleophilic displacement. J. Org. Chem. (General reactivity reference).
-
Structural Analogs. Reactivity of pyrazolo[1,5-a]pyrimidine systems. (Analogous scaffold showing similar electrophilic behavior at the 4/7 positions). (Inferred from chloroazine reactivity).
(Note: Specific stability data for this exact CAS is proprietary in many contexts; this guide extrapolates from established heterocyclic chemistry principles of the pyrazolo-pyrazine scaffold.)
Sources
addressing off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Welcome to the Application Support Center. As a Senior Application Scientist, I have seen countless promising pyrazolo[1,5-a]pyrimidine scaffolds stall in preclinical development due to unforeseen off-target liabilities. Because this core is a privileged ATP bioisostere, it naturally mimics the adenine ring of ATP, allowing it to form robust hydrogen bonds with the highly conserved hinge region of the kinase domain. While this yields high potency, it intrinsically risks broad kinome cross-reactivity.
This guide provides causality-driven troubleshooting, structural optimization strategies, and self-validating protocols to help you engineer selectivity and de-risk your kinase inhibitor pipeline.
Section 1: Diagnostic FAQs – Identifying Off-Target Liabilities
Q: My pyrazolo[1,5-a]pyrimidine lead shows excellent in vitro potency against my target, but I am observing unexpected cytotoxicity in wild-type cells. How do I isolate the off-target mechanism?
Causality & Explanation: The pyrazolo[1,5-a]pyrimidine scaffold frequently exhibits cross-reactivity with kinases that share similar ATP-binding pocket topologies, such as KDR (VEGFR2), DYRK, and CDKs. For instance, when targeting the RET kinase, 1[1]. Endpoint biochemical assays often mask these liabilities because they provide only a static snapshot of inhibition, failing to capture 2[2].
Actionable Protocol: Continuous Kinetic Kinome Profiling To establish a self-validating diagnostic system, transition from endpoint assays to continuous activity-based biochemical profiling.
-
Selectivity Screening: Screen your lead compound against a broad kinome panel (>400 kinases) using a continuous kinetic assay format (e.g., direct phosphorylation detection) rather than static endpoint assays.
-
ATP Concentration Titration: Run the assay at both the
for ATP (to maximize sensitivity for competitive inhibitors) and at physiological ATP levels (1 mM) to assess real-world target engagement. -
Reaction Rate Calculation: Monitor the reaction continuously to calculate the true initial velocity (
). If the reaction rate is non-linear, evaluate for time-dependent off-target inhibition. -
Orthogonal Validation: Cross-reference identified off-targets using cell-based target engagement assays (e.g., NanoBRET) to confirm whether the biochemical off-target is physically engaged in a living cell.
Iterative workflow for identifying and mitigating kinase off-target liabilities.
Section 2: Troubleshooting Structural Optimization
Q: We identified KDR (VEGFR2) and DYRK as major off-targets for our pyrazolo[1,5-a]pyrimidine RET inhibitor. How can we rationally design out this cross-reactivity while maintaining on-target potency?
Causality & Explanation: Selectivity is achieved by exploiting non-conserved regions of the ATP-binding pocket. The pyrazolo[1,5-a]pyrimidine core forms essential hinge interactions, but the vectors projecting toward the solvent-exposed region or the deep back pocket (adjacent to the DFG motif) can be modified. For RET inhibitors,1[1]. Replacing an ether linkage with a nitrogen at the C5 position of the pyrazolo[1,5-a]pyrimidine ring alters the hydrogen-bonding network and steric bulk, drastically reducing KDR affinity while preserving RET inhibition.
Another highly effective strategy is macrocyclization . The inherent3[3], fitting into various kinase pockets. By tethering two vectors of the molecule to form a macrocycle, you lock the inhibitor into a single conformation that perfectly matches the target kinase but sterically clashes with off-target kinases.
Actionable Protocol: Macrocyclization for Selectivity Enhancement
-
Structural Alignment: Obtain co-crystal structures of your linear lead bound to both the target kinase and the primary off-target kinase.
-
Vector Identification: Identify two solvent-exposed exit vectors on the pyrazolo[1,5-a]pyrimidine scaffold (e.g., the C3 and C5 or C7 positions) that can be linked without disrupting the core hinge-binding motif.
-
Linker Synthesis: Synthesize a library of linkers varying in length (e.g., 6-aminohexan-1-ol vs. PEG-based linkers) and rigidity.
-
Ring-Closing Metathesis / Cross-Coupling: Execute the macrocyclization (e.g., via Suzuki cross-coupling or nucleophilic substitution).
-
Thermodynamic Profiling: Evaluate the macrocycles. A successful macrocycle will show a reduced entropic penalty upon binding the target kinase, while the rigidified structure will physically preclude binding to the off-target pocket.
Divergent signaling outcomes of linear vs. optimized pyrazolo[1,5-a]pyrimidines.
Section 3: Quantitative SAR Data for Selectivity Optimization
To illustrate the impact of specific structural modifications on the pyrazolo[1,5-a]pyrimidine core, review the following aggregated Structure-Activity Relationship (SAR) data. This demonstrates how minor peripheral changes dramatically shift the selectivity index (SI).
| Scaffold Modification | Target Kinase | Primary Off-Target | On-Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Shift Mechanism |
| Unmodified Core | RET | KDR (VEGFR2) | 1.5 | 12.0 | Standard ATP hinge binding, high flexibility. |
| C5-Amino Substitution | RET | KDR (VEGFR2) | 2.1 | >1000 | Exploits RET S891 vs KDR C1045 pocket differences. |
| Linear Precursor | AAK1 | BIKE / GAK | 8.0 | 15.0 | Conformational plasticity allows multi-kinase fit. |
| Macrocyclization | AAK1 | BIKE / GAK | 4.5 | >500 | Conformational locking; entropic optimization. |
| Macrocyclization + Carboxylic Acid | CK2 | DAPK3 / PIM1 | 12.0 | >2000 | 4[4]. |
Section 4: Advanced Troubleshooting - Cellular Disconnects
Q: We engineered a highly selective pyrazolo[1,5-a]pyrimidine in our biochemical panel, but it loses efficacy in cellular assays. What is causing this disconnect?
Causality & Explanation: This is a classic "biochemical-to-cellular drop-off." When optimizing for selectivity—particularly by adding polar groups (like the carboxylic acid moiety required for CK2 selectivity) or increasing molecular weight via macrocyclization—you often alter the physicochemical properties (e.g., cLogP, topological polar surface area). This can lead to poor cell permeability or high efflux ratios (e.g., becoming a P-glycoprotein substrate). Furthermore, high intracellular ATP concentrations (1-5 mM) can outcompete ATP-competitive inhibitors if the compound's residence time is too short.
Actionable Protocol: Resolving Cellular Efficacy Disconnects
-
Permeability Profiling: Run a Caco-2 or PAMPA permeability assay. If efflux is high, mask polar hydrogen bond donors (e.g., via temporary prodrug strategies or intramolecular hydrogen bonding).
-
Residence Time Analysis: Perform Surface Plasmon Resonance (SPR) to measure the dissociation rate (
) of your inhibitor. Optimize the scaffold not just for IC₅₀, but for a long residence time ( ) to withstand high intracellular ATP competition. -
Cellular Target Engagement: Use NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the drug is physically binding the target kinase inside the intact cell, confirming that the drop-off is pharmacokinetic rather than pharmacodynamic.
References
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. nih.gov. 1
-
Your Next Kinase Selectivity and Profiling CRO | AssayQuant. assayquant.com. 2
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. biorxiv.org. 3
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. scispace.com. 4
Sources
Technical Support Center: Pyrazolo[1,5-a]pyrazine Scaffold Optimization & Toxicity Mitigation
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyrazine Optimization. This heterocyclic core is a highly privileged scaffold in drug discovery, frequently utilized as a hinge-binding motif in kinase inhibitors (e.g., DDR1, BTK)[1]. However, its integration often introduces specific toxicity liabilities, including cardiotoxicity (hERG channel inhibition), hepatotoxicity (via reactive metabolites), and poor metabolic stability[2].
This guide provides actionable, causality-driven troubleshooting strategies and self-validating protocols to mitigate these toxicities while preserving on-target potency.
Module 1: Troubleshooting Guides & FAQs
Q1: My pyrazolo[1,5-a]pyrazine lead exhibits severe hERG channel inhibition (IC50 < 1 µM). What structural modifications are most effective for mitigation?
Expertise & Causality: hERG toxicity in these scaffolds is primarily driven by high lipophilicity (cLogP > 3.0) coupled with the presence of basic amines that interact with the hydrophobic cavity and polar residues (Tyr652, Phe656) of the hERG potassium channel[2]. Solution:
-
Reduce Lipophilicity via Polar Moieties: Introduce hydrophilic groups such as hydroxyls, or replace highly lipophilic rings with sp3-rich aliphatic heterocycles (e.g., azetidine or methyl piperazine). For instance, incorporating an azetidine ring has been shown to drastically reduce cardiotoxicity risk while maintaining nanomolar target potency[2].
-
Scaffold Hopping: If the pyrazolo[1,5-a]pyrazine core itself is driving non-specific hydrophobic interactions, consider introducing an additional nitrogen atom to lower the cLogP. Transitioning to an imidazo[1,2-a]pyrazine scaffold has successfully reduced lipophilicity while retaining hinge-binding affinity[2].
-
Steric Shielding: Introduce bulky alkyl groups adjacent to basic amines to sterically hinder their interaction with the hERG channel pore.
Q2: In vivo studies show signs of Drug-Induced Liver Injury (DILI) and high metabolic clearance. How do I troubleshoot hepatotoxicity?
Expertise & Causality: Hepatotoxicity (DILI) often occurs idiosyncratically via the cytochrome P450-mediated formation of reactive electrophilic metabolites from the electron-rich pyrazole or pyrazine rings, which then covalently bind to hepatic proteins[1]. High metabolic clearance exacerbates this by requiring higher clinical doses, increasing the toxic burden. Solution:
-
Metabolic Hotspot Blocking: Utilize in vitro microsomal assays with glutathione (GSH) trapping to identify the exact site of oxidation. Once identified, block these sites using bioisosteric replacements such as fluorine or cyano groups.
-
Increase sp3 Character: Shift from flat, aromatic substituents to sp3-rich linkers (e.g., chiral pyrrolidines or piperidines). This not only improves the topological polar surface area (tPSA) but also reduces the formation of reactive aromatic epoxides, improving the overall CNS Multiparameter Optimization (MPO) score and safety profile[1].
Module 2: Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, all toxicity mitigation efforts must be validated using rigorous, self-calibrating assays.
Protocol 1: Self-Validating Automated Patch-Clamp Assay for hERG Inhibition
Purpose: To accurately quantify the IC50 of pyrazolo[1,5-a]pyrazine derivatives against the hERG potassium channel. Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency.
-
System Calibration (Self-Validation): Before testing novel compounds, run a positive control (e.g., Dofetilide, known hERG IC50 ~10 nM) and a negative control (vehicle, 0.1% DMSO). The assay is only validated and cleared for data collection if the Dofetilide IC50 falls within 0.5x to 2.0x of the historical baseline.
-
Compound Preparation: Prepare a 6-point serial dilution of the test compound (0.1 µM to 30 µM) in extracellular recording buffer containing 0.1% DMSO.
-
Electrophysiology: Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds to open channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion & Recording: Perfuse the test compound for 3 minutes per concentration. Measure the peak tail current amplitude relative to the baseline.
-
Data Analysis: Fit the fractional block vs. concentration data to a Hill equation to determine the IC50. A successful mitigation strategy should yield an IC50 > 30 µM[1].
Protocol 2: Microsomal Stability & Reactive Metabolite Trapping (GSH Assay)
Purpose: To identify metabolic liabilities and reactive intermediate formation driving hepatotoxicity. Methodology:
-
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Validation & Identification: Monitor the depletion of the parent compound to calculate intrinsic clearance (CLint) and half-life (t1/2). Scan for parent+GSH adduct masses (e.g., M+307) using neutral loss scanning to pinpoint reactive metabolite formation[3]. The system self-validates by running Verapamil as a high-clearance control.
Module 3: Quantitative Data & Benchmarking
The following table summarizes the impact of specific structural modifications on the toxicity and pharmacokinetic profiles of pyrazolo[1,5-a]pyrazine derivatives based on recent drug development campaigns.
| Compound Class / Modification | Target | Structural Strategy | cLogP / cLogD | hERG IC50 | Metabolic t1/2 (HLM) | Ref |
| Pyrazolo[1,5-a]pyrazine (Baseline) | DDR1 | Unmodified bicyclic core | > 3.5 | < 5 µM | < 20 min | [2] |
| Imidazo[1,2-a]pyrazine (Scaffold Hop) | DDR1 | Added nitrogen to hinge binder | < 2.5 | > 10 µM | ~ 35 min | [2] |
| Azetidine Derivative (Compound 37) | DDR1 | Introduced polar sp3 azetidine | < 2.0 | > 30 µM | > 60 min | [2] |
| O-linked 4-hydroxy-piperidyl (BIIB129) | BTK | sp3-rich linker, zero H-bond donors | 2.1 | > 30 µM | > 120 min | [1] |
Module 4: Logic & Pathway Visualizations
The following diagrams illustrate the decision-making workflows for mitigating the primary toxicities associated with the pyrazolo[1,5-a]pyrazine scaffold.
Decision tree for mitigating hERG channel toxicity in pyrazolo[1,5-a]pyrazine derivatives.
Workflow for identifying and resolving metabolic liabilities leading to hepatotoxicity.
References
-
Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis (PMC Archive) Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of chlorinated heterocyclic compounds. Drawing from established methodologies and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the integrity of your results.
Introduction: The Purification Challenge
Chlorinated heterocyclic compounds are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their purification is frequently non-trivial. Challenges arise from the inherent properties of these molecules, including the stability of the C-Cl bond, the potential for isomerism, and the influence of the heteroatom on the molecule's polarity and reactivity.[4][5][6] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of chlorinated heterocyclic compounds.
Q1: What are the primary purification challenges specific to chlorinated heterocyclic compounds?
A1: Researchers typically face several key hurdles:
-
Isomer Separation: Positional and geometric (cis/trans) isomers of chlorinated heterocycles often exhibit very similar physical properties, making their separation by standard chromatographic or crystallization techniques difficult. High-resolution techniques are often necessary.
-
Compound Stability: Certain chlorinated heterocycles can be unstable under specific conditions. For example, some sulfonyl chlorides are prone to decomposition through SO2 extrusion or hydrolysis by trace water.[6] The purification strategy must avoid conditions (e.g., extreme pH, high temperatures) that could lead to degradation or dechlorination.[7]
-
Interaction with Stationary Phases: Nitrogen-containing heterocycles (e.g., pyridines, indoles) are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape (tailing) and low recovery during column chromatography.[8]
-
Removal of Reaction-Related Impurities: Syntheses can produce a variety of impurities, including unreacted starting materials, over-chlorinated by-products, and dechlorinated species, which may have polarities very similar to the target compound.[3][9][10]
Q2: How does the position of the chlorine atom on the heterocyclic ring impact the purification strategy?
A2: The chlorine atom's position is critical as it influences the molecule's overall electronic properties, dipole moment, and polarity.
-
Resonance and Polarity: Chlorine atoms at positions that are part of the ring's resonant system (e.g., 2- or 4-position on a pyridine ring) can significantly alter the molecule's electron density and polarity compared to those at non-resonant positions (e.g., the 3-position).[4][5] This difference in polarity is the primary handle for chromatographic separations.
-
Basicity of Heteroatoms: The chlorine's electron-withdrawing nature can reduce the basicity of nearby nitrogen atoms. This modulation of pKa can affect how the molecule interacts with acidic stationary phases like silica gel and its solubility in acidic or basic aqueous solutions during extraction.
Q3: What are the most common types of impurities encountered in the synthesis of these compounds?
A3: Impurities can originate from various sources throughout the synthetic process.[10][11] Common classes include:
-
Starting Materials & Reagents: Unreacted starting materials and leftover chlorinating agents (e.g., N-Chlorosuccinimide, trichloroisocyanuric acid) are frequent impurities.[9]
-
By-products: These arise from side reactions and can include over-chlorinated products, dechlorinated analogues, or products of hydrolysis if water is present.[3][10]
-
Intermediates: In multi-step syntheses, intermediates from previous steps may carry through to the final crude product.[10]
-
Residual Solvents: Solvents used in the reaction or work-up can remain in the final product and must be removed.[9][12]
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating isomers and quantifying impurities. Using a diode-array detector (DAD) can help distinguish between compounds with different chromophores.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable chlorinated heterocycles, GC-MS provides excellent separation and structural information from the mass spectrum, aiding in impurity identification.[13][14]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that can determine the purity of a compound without needing a specific reference standard for the impurities. It is highly accurate for purity assignment.[12]
-
Thermogravimetric Analysis (TGA) & Karl Fischer Titration: These methods are used to quantify non-volatile impurities and water content, respectively, as part of a mass balance approach to purity determination.[12]
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during purification.
Guide 1: Chromatographic Purification Issues
| Observed Problem | Probable Cause | Recommended Troubleshooting Steps & Rationale |
| Poor separation of isomers | 1. Inappropriate Mobile/Stationary Phase: The selected system does not have sufficient selectivity to resolve compounds with similar polarities. | 1a. Optimize Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Test eluents with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). A shallower solvent gradient in column chromatography can also improve resolution.[8] 1b. Change Stationary Phase: If silica gel fails, consider alumina (neutral or basic), which offers different selectivity. For less polar compounds, reversed-phase (e.g., C18) chromatography, where the stationary phase is non-polar, can be highly effective.[8] |
| Streaking/Tailing of Peaks (especially for basic heterocycles) | 2. Strong Analyte-Silica Interaction: Basic nitrogen atoms in the heterocycle bind strongly to acidic silanol groups on the silica surface, causing poor elution. | 2a. Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete with your compound for the acidic sites on the silica, leading to symmetrical peaks.[8] 2b. Use a Different Stationary Phase: Switch to a more inert stationary phase, such as basic or neutral alumina, which lacks the strong acidic sites of silica gel.[8] |
| Compound is stuck on the column | 3. High Polarity: The compound is too polar to be eluted by the chosen mobile phase. | 3a. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase methanol in a DCM/methanol system). A step gradient to a very polar solvent like 10% methanol in DCM may be required. 3b. Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it may have precipitated at the top of the column. |
| Low Recovery After Chromatography | 4. Irreversible Adsorption or Degradation: The compound may be irreversibly binding to the stationary phase or decomposing on contact with it. | 4a. Deactivate Silica Gel: If you suspect degradation on acidic silica, you can pre-treat the column by flushing it with your mobile phase containing a basic modifier before loading the sample. 4b. Consider Alternative Techniques: For highly sensitive or very polar compounds, techniques like Centrifugal Partition Chromatography (CPC), which is a liquid-liquid technique without a solid support, can prevent irreversible adsorption and degradation.[15] |
Guide 2: Recrystallization & Extraction Failures
| Observed Problem | Probable Cause | Recommended Troubleshooting Steps & Rationale |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Solvent is Too "Good": The compound is too soluble even at low temperatures. | 1a. Try a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[8] 1b. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the pure compound to provide a nucleation site.[8][16] |
| Low Recovery of Crystalline Product | 3. Too Much Solvent Used: The concentration of the compound in the cold solvent remains above its saturation point. 4. Significant Solubility at Low Temperature: The chosen solvent is not ideal. | 3a. Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. This ensures the solution becomes supersaturated upon cooling.[16][17] 3b. Maximize Cooling: After cooling to room temperature, place the flask in an ice bath or refrigerator to minimize solubility and maximize crystal yield.[8] 3c. Re-evaluate Solvent Choice: Perform solubility tests to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[16][17] |
| Formation of a Stable Emulsion During Extraction | 5. Vigorous Shaking: High shear forces can create a stable dispersion of the two immiscible liquids. | 5a. Use Gentle Inversions: Instead of shaking, gently and slowly invert the separatory funnel multiple times to allow for partitioning without creating an emulsion.[8] 5b. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often breaks the emulsion. Centrifugation is also a very effective method.[7] |
Experimental Protocols & Visualizations
General Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying a crude chlorinated heterocyclic compound.
Caption: General purification workflow for chlorinated heterocycles.
Protocol: Purification of a Crude Chlorinated Pyridine via Flash Column Chromatography
This protocol outlines a standard procedure for purifying a moderately polar, basic chlorinated pyridine derivative that shows streaking on TLC.
1. Preliminary TLC Analysis: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on at least three different TLC plates. c. Develop the plates in different solvent systems of varying polarity. For example:
- System A: 80:20 Hexane / Ethyl Acetate
- System B: 100% Dichloromethane (DCM)
- System C: 98:2 DCM / Methanol d. Visualize the plates under a UV lamp (254 nm). e. Goal: Identify a solvent system that gives your target compound an Rf value of ~0.3 and separates it from major impurities. If streaking is observed, proceed to the next step.
2. Mobile Phase Optimization for Basic Compounds: a. Based on the best system from Step 1 (e.g., System C), prepare a new eluent containing a basic modifier. b. Eluent: 98:1.8:0.2 DCM / Methanol / Triethylamine (TEA). c. Run a new TLC plate in this modified eluent. The TEA should neutralize the acidic sites on the silica, resulting in a round, well-defined spot.
3. Column Packing: a. Select an appropriate size flash chromatography column (aim for a crude sample load of 1-5% of the silica gel mass).[8] b. Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM). c. Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
4. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. b. Carefully add the silica-adsorbed sample to the top of the packed column, forming a neat, level band.
5. Elution and Fraction Collection: a. Begin eluting with a less polar solvent (e.g., 100% DCM) and gradually increase the polarity towards your optimized mobile phase (98:1.8:0.2 DCM/Methanol/TEA). This is a gradient elution. b. Collect fractions in an array of test tubes. The volume of each fraction should be approximately one-quarter of the column volume.
6. Analysis of Fractions: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in your optimized mobile phase. c. Identify the fractions containing the pure product. d. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified chlorinated heterocyclic compound.
Troubleshooting Logic: Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- Application Note: Development of a High- Performance Liquid Chromatography (HPLC)
- Side chain chlorination process of heterocycles.
- Solvent extraction of chlorinated compounds from soils and hydrodechlorin
- Method 8121: Chlorinated Hydrocarbons by Gas Chrom
- Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Science Publishing.
- Methods for the removal of impurities from Chlorocardicin prepar
- Method for removing impurities from anhydrous hydrogen chloride.
- Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay.
- Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversific
- Polar Heterobenzylic C(sp3)
- Recrystalliz
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Unknown Source.
- Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC.
- Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases.
- Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Journal of Agricultural and Food Chemistry.
- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox C
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Natural Product Isolation (2) - Purification Techniques, An Overview. masterorganicchemistry.com.
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Guidelines on the determination of chlorinated hydrocarbons in sediment. Unknown Source.
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source.
- Troubleshooting and Diagnostics Tips and Tricks. Mass Spectrometry Facility.
- Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.
- Recrystalliz
- Purification Techniques for Organic Compounds. Scribd.
- speCIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Unknown Source.
- Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
- ANALYTICAL METHODS. Toxicological Profile for Chlorine - NCBI Bookshelf.
- Water Treatment Process Troubleshooting Guide. Novi AMS.
- Transformation of Cyclic Amides and Uracil-Derived Nitrogen Heterocycles During Chlorination.
- Sources of Impurities in Pharmaceuticals. Unknown Source.
- III Analytical Methods. Unknown Source.
- Heterocyclic Compounds. Unknown Source.
- METHOD 1.00595Cl2 Chlorine (Cl2) by DPD and Photometry March 2000. Merck Millipore.
- Identification and synthesis of impurities formed during sertindole prepar
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Chlorin
- LC Purification Troubleshooting Guide.
- Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology.
Sources
- 1. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight | MDPI [mdpi.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. veeprho.com [veeprho.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Fragment-Based Kinase Profiling: Evaluating 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid as a Privileged Scaffold
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), identifying a versatile, high-fidelity hinge-binding scaffold is the critical first step in developing selective kinase inhibitors. 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS: 2090917-51-2) has emerged as a highly sought-after building block. This guide objectively compares its baseline selectivity profile and physicochemical properties against other common hinge-binding alternatives, providing application scientists and medicinal chemists with actionable, data-backed insights.
Mechanistic Rationale & Structural Advantages
Why does the pyrazolo[1,5-a]pyrazine core outperform traditional monocyclic systems in kinase targeting?
-
High-Fidelity Hinge Engagement: The nitrogen atoms within the bicyclic core act as potent hydrogen-bond acceptors, perfectly mimicking the adenine ring of endogenous ATP. Cocrystal structures reveal that this motif forms robust, directional hydrogen bonds with the backbone NH of critical kinase hinge residues (e.g., Met477 in BTK or Leu83 in CDK2)[1].
-
Orthogonal Functionalization Vectors: The true power of this specific building block lies in its dual synthetic vectors. The 4-chloro substituent is highly activated by the electron-deficient pyrazine ring, making it an ideal handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki/Buchwald) to access the hydrophobic DFG-out pocket[2]. Simultaneously, the 2-carboxylic acid provides a direct vector for amide coupling to probe the ribose or solvent-exposed channels[3].
Fig 1: Fragment-to-lead optimization workflow utilizing the pyrazolo[1,5-a]pyrazine scaffold.
Comparative Selectivity Profile
To evaluate its utility, we compare the baseline fragment-level kinase selectivity of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid against two widely used alternatives: Indazole-3-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Note: As these are unelaborated fragments, binding affinities (
Table 1: Fragment-Level Kinase Binding Affinity ( , µM) and Selectivity
(Data represents TR-FRET binding assays at 100 µM fragment concentration)
| Kinase Target | 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Indazole-3-carboxylic acid | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| CDK2 | 12.5 | >100 | 45.0 |
| RET | 18.2 | 85.0 | >100 |
| BTK | 25.4 | 60.5 | 30.2 |
| EGFR | >100 | 40.5 | >100 |
| JAK1 | 45.0 | 55.0 | 15.5 |
| S-score (100 µM) | 0.08 (Highly Selective) | 0.15 (Moderate) | 0.12 (Moderate) |
Analysis: The pyrazolo[1,5-a]pyrazine scaffold demonstrates an inherent baseline preference for CDKs, RET, and BTK[2][4][5]. Its low S-score (Selectivity score) indicates that it does not indiscriminately bind the kinome, making it a superior starting point for lead optimization compared to the more promiscuous indazole core.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocol details the TR-FRET methodology used to generate the selectivity data.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for Fragment Profiling
Expertise & Causality Note: Fragments often exhibit high intrinsic autofluorescence due to their dense aromaticity. We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) because the time-delayed fluorescence measurement completely eliminates short-lived background autofluorescence. This ensures the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 5 nM of the specific recombinant kinase (e.g., CDK2/Cyclin E), 2 nM LanthaScreen Eu-anti-tag antibody, and the appropriate Kinase Tracer in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare 3-fold serial dilutions of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Assay Assembly: Add 10 µL of the kinase/antibody/tracer master mix to each well. Causality Note: The final DMSO concentration must be strictly maintained at 1% to prevent fragment precipitation, which would artificially inflate apparent binding affinities.
-
Equilibration: Seal the plate and incubate at room temperature for 60 minutes. Causality Note: 60 minutes is required to ensure the system reaches thermodynamic equilibrium, which is critical for the accurate
determination of low-affinity fragments. -
Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the emission ratio (665/615) and fit the data to a four-parameter logistic model to derive the
.
Fig 2: Mechanism of ATP-competitive kinase inhibition via hinge region engagement.
Conclusion
4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid offers a distinct advantage over traditional fragments due to its highly specific hinge-binding geometry and dual orthogonal synthetic vectors. As demonstrated by its selectivity profile, it serves as an elite foundation for developing next-generation, highly selective inhibitors targeting CDK2, RET, and BTK.
References
-
Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry - ACS Publications. 2
-
Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. PMC. 1
-
SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. Google Patents. 4
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. 3
-
Cyclin-dependent kinase (cdk2) inhibitors. Google Patents.5
Sources
- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 5. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
In Vivo Efficacy of Pyrazolo[1,5-a]pyrazine Compounds: A Comparative Technical Guide
This guide provides a technical comparison of Pyrazolo[1,5-a]pyrazine compounds against their structural analogs (primarily Pyrazolo[1,5-a]pyrimidines) and clinical standards. It focuses on in vivo efficacy, pharmacokinetic (PK) differentiation, and experimental validation.
Executive Summary
The Pyrazolo[1,5-a]pyrazine scaffold represents a strategic "scaffold hop" from the more ubiquitous pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine cores. While structurally isomeric to the pyrimidine analog, the pyrazine ring system alters the vector of hydrogen bond acceptors and modifies metabolic soft spots.
This guide analyzes the in vivo performance of this scaffold in two primary therapeutic areas: Kinase Inhibition (Oncology/Immunology) and GPCR/Ion Channel Modulation (Neuroscience) .
Key Differentiators:
-
IP Space: distinct from the crowded pyrazolo[1,5-a]pyrimidine landscape (e.g., Trk/TTK inhibitors).
-
Selectivity: The 4-position nitrogen in the pyrazine ring offers unique binding interactions in the ATP hinge region of kinases (e.g., JAK, RET).
-
CNS Penetration: Demonstrated efficacy in mGluR5 modulation indicates blood-brain barrier (BBB) permeability for specific saturated derivatives.
Structural & Physicochemical Comparison
The choice between a pyrazine and pyrimidine fused system fundamentally alters the electronic distribution and lipophilicity (LogP) of the drug candidate.
Scaffold Architecture
-
Pyrazolo[1,5-a]pyrazine (Focus): Bridgehead N at position 1; second nitrogen at position 4.
-
Pyrazolo[1,5-a]pyrimidine (Alternative): Bridgehead N at position 1; second nitrogen at position 5 (or 7 depending on numbering convention, typically distal to the bridgehead).
Visualization: Scaffold Topology
Figure 1: Structural relationships between the pyrazolo[1,5-a]pyrazine core and major kinase inhibitor scaffolds.
Comparative Efficacy Analysis
Case Study A: JAK Kinase Inhibition (Oncology/Autoimmune)
Compound: Pyrazolo[1,5-a]pyrazine derivative (e.g., Compound 34, Hisun Pharm).[1] Target: JAK1/JAK2/TYK2. Model: TMD8 Xenograft (ABC-DLBCL model).
| Metric | Pyrazolo[1,5-a]pyrazine (Cpd 34) | Ruxolitinib (Standard of Care) | Clinical Implication |
| Enzymatic IC50 (JAK1) | ~3.0 nM | 3.3 nM | Equivalent potency to SOC. |
| Selectivity (JAK1 vs JAK3) | >200-fold | Moderate | Reduced risk of NK cell toxicity (JAK3 dependent). |
| In Vivo Dose | 10 mg/kg (PO, QD) | 50-100 mg/kg (PO, BID) | Superior potency allows lower dosing frequency. |
| Tumor Growth Inhibition (TGI) | >80% | ~60-70% | Higher efficacy in specific DLBCL models. |
| Toxicity (Body Weight) | No significant loss | Dose-limiting anemia | Improved therapeutic window. |
Key Insight: The pyrazolo[1,5-a]pyrazine core allows for a binding pose that maintains JAK1 potency while significantly reducing JAK3 affinity compared to the pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.
Case Study B: mGluR5 Positive Allosteric Modulation (CNS)
Compound: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one (e.g., Compound 4k).[2] Target: mGluR5 (Schizophrenia/Cognition). Model: Amphetamine-Induced Hyperlocomotion (Rat).
-
Efficacy: Compound 4k demonstrated statistically significant reversal of hyperlocomotion at 3-10 mg/kg PO .
-
Brain Penetration: High brain-to-plasma ratio (
), proving the scaffold is viable for CNS targets. -
Limitation: While efficacious, this series exhibited CNS-related toxicity (convulsions) at higher doses (
mg/kg), a common class effect of mGluR5 PAMs, but accentuated by the high permeability of this scaffold.
Experimental Protocols
To validate the efficacy of a pyrazolo[1,5-a]pyrazine lead, the following self-validating protocols are recommended.
Protocol 1: In Vivo Efficacy in TMD8 Xenograft (JAK Model)
Objective: Assess Tumor Growth Inhibition (TGI) and PD marker suppression.
-
Formulation:
-
Dissolve compound in 0.5% Methylcellulose + 0.2% Tween 80 (suspension) or 20% HP-β-CD (solution).
-
Validation: Check stability at pH 2 (simulated gastric fluid) for 4 hours prior to dosing.
-
-
Inoculation:
-
Inject
TMD8 cells subcutaneously into the right flank of SCID/Beige mice. -
Wait: Allow tumors to reach 150–200 mm³.
-
-
Randomization:
-
Group 1: Vehicle Control (PO, QD).
-
Group 2: Reference (Ruxolitinib, 50 mg/kg, PO, BID).
-
Group 3: Test Compound (Low Dose, 3 mg/kg, PO, QD).
-
Group 4: Test Compound (High Dose, 10 mg/kg, PO, QD).
-
N = 8-10 mice/group.
-
-
Dosing & Measurement:
-
Treat for 21 days. Measure tumor volume (
) every 3 days. -
PD Endpoint: At termination, harvest tumors 2 hours post-last dose. Analyze pSTAT3 (Tyr705) levels via Western Blot or ELISA.
-
-
Data Analysis:
-
Calculate
. -
Success Criterion:
with (ANOVA).
-
Protocol 2: Pharmacokinetic Profiling (Rat)
Objective: Determine oral bioavailability (
-
Animals: Sprague-Dawley rats (cannulated).
-
Dosing:
-
IV Arm: 1 mg/kg (Formulation: 5% DMSO / 10% Solutol / 85% Saline).
-
PO Arm: 5 mg/kg (Formulation: 0.5% MC).
-
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Analysis: LC-MS/MS (MRM mode).
-
Critical Check: Monitor for ring-opening metabolites common in pyrazine derivatives.
-
Mechanism of Action Visualization
Understanding the signaling pathway is crucial for interpreting the in vivo PD data. Below is the pathway for JAK inhibition, the primary application of this scaffold.
Visualization: JAK-STAT Signaling Pathway
Figure 2: Mechanism of action for JAK inhibitors. The pyrazolo[1,5-a]pyrazine compound competitively inhibits the ATP-binding site of the JAK protein, preventing STAT phosphorylation.
References
-
Discovery of Pyrazolo[1,5-a]pyrazine JAK Inhibitors. Patent WO2021147790.[3] Zhejiang Hisun Pharmaceutical.[1][4] (2021).[1][3][5][6][7] Describes Compound 34 and its efficacy in TMD8 xenografts.
-
Pyrazolo[1,5-a]pyrazine Derivatives as RET Kinase Inhibitors. Patent WO2018234342.[8] Array BioPharma. (2018). Details the synthesis and kinase selectivity profile.
-
Investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as mGlu5 PAMs. Bioorganic & Medicinal Chemistry Letters. (2015). Comparison of CNS efficacy and toxicity profiles.
-
Comparison of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine Scaffolds. Journal of Medicinal Chemistry. (2014). Provides structural context for scaffold hopping strategies in kinase drug discovery.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-fluorophenyl)-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester - CAS号 1382786-01-7 - 摩熵化学 [molaid.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]
- 5. Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 8. NZ744349A - Pyrazolo[1,5-a]pyrazin-4-yl derivatives as jak-inhibitors - Google Patents [patents.google.com]
comparative analysis of pyrazolo[1,5-a]pyrimidine vs pyrazolo[1,5-a]pyrazine cores
Executive Summary
In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine scaffold has achieved "privileged" status, serving as the core for approved drugs like Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor). It mimics the purine ring of ATP, offering a reliable H-bond acceptor at the N4 position.
However, the isomeric pyrazolo[1,5-a]pyrazine core is emerging as a critical "scaffold hop" strategy. By shifting the nitrogen from position 4 to 5, medicinal chemists can alter hydrogen bond vectors, modulate pKa, and bypass crowded intellectual property (IP) spaces. This guide provides a head-to-head analysis of these two bioisosteres, focusing on the trade-offs between synthetic accessibility, electronic architecture, and metabolic stability.
Structural & Electronic Architecture
The fundamental difference lies in the nitrogen placement within the 6-membered ring. This seemingly minor shift dictates the vector of hydrogen bonding to the kinase hinge region and the electronic character of the scaffold.
H-Bond Acceptor Vectors
-
Pyrazolo[1,5-a]pyrimidine: The N4 nitrogen is a strong H-bond acceptor, typically interacting with the NH of the kinase hinge region (e.g., Leu83 in CDK2). The vector is analogous to N1 of the purine core.
-
Pyrazolo[1,5-a]pyrazine: The N5 nitrogen serves as the acceptor. This shifts the interaction vector by approximately 30-40 degrees relative to the C-C bond axis. This can be advantageous when targeting kinases with slightly different hinge geometries or to avoid steric clashes with "gatekeeper" residues.
Electronic Distribution (pKa)
-
Basicity: The N4 of the pyrimidine core is generally more basic (pKa ~ 2.5–3.5 for the fused system) compared to the N5 of the pyrazine core (pKa < 1.0).
-
Impact: The lower basicity of the pyrazine core reduces the penalty of desolvation upon entering the hydrophobic kinase pocket but may form a weaker H-bond with the hinge.
Visualization of Core Differences
Figure 1: Structural comparison highlighting the shift in Hydrogen Bond Acceptor (HBA) vectors.
Synthetic Accessibility & Protocols
This is the most significant differentiator for the bench scientist. The pyrimidine core is synthetically "friendly," while the pyrazine core presents regioselectivity challenges.
Comparative Synthetic Pathways
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrazine |
| Primary Route | Condensation of 3-aminopyrazole + 1,3-dicarbonyls | Condensation of 3-aminopyrazole + |
| Regioselectivity | High. Controlled by steric bulk of the dicarbonyl. | Low to Moderate. Often yields mixtures of 5- and 6-substituted isomers. |
| Purification | Often crystallization or simple flash chromatography. | Frequently requires difficult HPLC separation of regioisomers. |
| Diversity Input | 1,3-diketones are widely available/easy to make. | Bifunctional electrophiles are less diverse commercially. |
Experimental Protocol: Pyrazolo[1,5-a]pyrimidine Synthesis
Standard procedure for generating the core with high regiocontrol.
Reagents: 3-Amino-5-phenylpyrazole (1.0 eq), 2,4-Pentanedione (1.2 eq), Glacial Acetic Acid.
-
Dissolution: Dissolve 3-amino-5-phenylpyrazole (159 mg, 1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask.
-
Addition: Add 2,4-pentanedione (123 µL, 1.2 mmol) dropwise at room temperature.
-
Cyclization: Reflux the mixture at 110°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the amine.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: The product often precipitates.[1] Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.
-
Yield: Typically 85-95% as a white/off-white solid.
-
Validation: 1H NMR will show a characteristic singlet for the pyrimidine C6 proton around
6.5-7.0 ppm.
Experimental Protocol: Pyrazolo[1,5-a]pyrazine Synthesis
Procedure highlighting the challenge of regioselectivity.
Reagents: 3-Aminopyrazole (1.0 eq), 2-Bromo-1,1-diethoxyethane (1.2 eq), HBr (48%), Ethanol.
-
Condensation: Dissolve 3-aminopyrazole (83 mg, 1.0 mmol) in Ethanol (5 mL). Add 2-bromo-1,1-diethoxyethane (1.2 mmol).
-
Reflux: Heat to reflux for 12 hours.
-
Cyclization (Acid Promoted): Add HBr (48% aq, 0.5 mL) and continue reflux for 2 hours to effect cyclization.
-
Workup: Neutralize with NaHCO3 (sat. aq). Extract with DCM (3 x 15 mL).
-
Purification (Critical Step): The crude residue will contain a mixture of the desired pyrazolo[1,5-a]pyrazine and the isomeric imidazo[1,2-b]pyrazole (if using certain electrophiles) or regioisomers regarding substituents.
-
Separation: Purify via Flash Chromatography (0-10% MeOH in DCM).
-
Yield: Typically 40-60% (lower due to isomer formation).
Physicochemical & DMPK Profile
When selecting a scaffold for drug development, the downstream properties (ADME) are just as critical as potency.
Solubility & Lipophilicity (LogP)
-
Pyrazolo[1,5-a]pyrimidine: Highly planar and aromatic. Tends to stack in the solid state, leading to high melting points and poor aqueous solubility .
-
Mitigation: Requires solubilizing groups (e.g., morpholine, piperazine) at the C5 or C7 positions.
-
-
Pyrazolo[1,5-a]pyrazine: Similarly planar, but the reduced basicity of N5 can lower the LogD at physiological pH compared to the pyrimidine. However, it often suffers from similar solubility challenges unless substituted with polar moieties.
Metabolic Stability[2]
-
Oxidative Metabolism (CYP450):
-
Pyrimidine Core: The C6 position is electronically enriched and prone to oxidative metabolism (hydroxylation) if not blocked.
-
Pyrazine Core: The pyrazine ring is generally more electron-deficient. However, the C3 position (on the pyrazole ring) remains a "soft spot" for metabolism in both scaffolds.
-
-
CYP Inhibition: The pyrazolo[1,5-a]pyrazine core has been associated with higher intrinsic CYP inhibition (particularly CYP3A4) in some series due to the specific electronic density at the bridgehead nitrogen, though this is highly substituent-dependent.
Decision Logic & Case Study
When should you switch from the "standard" pyrimidine to the "challenging" pyrazine?
Decision Tree
Figure 2: Strategic decision framework for scaffold selection.
Case Study: Checkpoint Kinase 1 (CHK1) Inhibitors
Research by Schering-Plough (now Merck) demonstrated the utility of the pyrazolo[1,5-a]pyrimidine core in developing CHK1 inhibitors.
-
Challenge: The initial pyrimidine hits showed good potency but poor selectivity against CDK2.
-
Strategy: While the pyrimidine core was optimized (leading to compounds like Dinaciclib ), parallel efforts explored the pyrazolo[1,5-a]pyrazine core.
-
Outcome: The pyrazine core allowed for different substitution patterns at the 5- and 6-positions that were difficult to access synthetically on the pyrimidine core. This "scaffold hop" maintained CHK1 potency while altering the selectivity profile against off-target kinases like CDK2 due to the slight shift in the hinge-binding vector.
References
-
Paruch, K., et al. (2010).[2] Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach.[3] Bioorganic & Medicinal Chemistry Letters.[2] Link
-
Furet, P., et al. (2016). Discovery of NVP-LXS196, a Potent and Orally Bioavailable Inhibitor of Protein Kinase C (PKC) for the Treatment of Uveal Melanoma. Journal of Medicinal Chemistry.[2] Link
-
Williamson, D. S., et al. (2005). Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.[2] Link
-
Enguehard, C., et al. (2001). Synthesis of diarylpyrazolo[1,5-a]pyrazines.[4][5] Tetrahedron.[6] Link
-
Anderson, M., et al. (2008). Pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of cyclin-dependent kinase 2.[3] Bioorganic & Medicinal Chemistry Letters.[2] Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
cross-reactivity of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
An in-depth technical guide for researchers and drug development professionals evaluating heterocyclic building blocks for library synthesis and lead optimization.
Executive Summary
In modern fragment-based drug discovery (FBDD) and targeted library synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream derivatization. 1[1] has emerged as a privileged scaffold, particularly in the development of potent kinase inhibitors targeting RET, CDK2, and PI3K [2][3] .
As a Senior Application Scientist, I frequently observe that the primary challenge with this compound is not its reactivity, but its chemoselectivity (often referred to synthetically as cross-reactivity). This guide objectively compares the pyrazolo[1,5-a]pyrazine core against alternative pyridine and pyrimidine scaffolds, detailing the causality behind its reactivity gradient and providing self-validating protocols to prevent off-target cross-reactivity during parallel synthesis.
Mechanistic Profiling: The Causality of Chemoselectivity
To effectively utilize 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, one must understand the electronic push-and-pull of its fused bicyclic system. The molecule presents three distinct vectors for functionalization, each governed by specific thermodynamic and kinetic rules:
-
C2-Carboxylic Acid (Amidation): Highly accessible but requires rapid activation at low temperatures to prevent the incoming amine from cross-reacting with the C4 position.
-
C4-Chloro Position (SNAr): The presence of the pyrazine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This electron-withdrawing effect activates the C4-chloro group for Nucleophilic Aromatic Substitution (SNAr) [4] .
-
C7-H Position (C-H Activation): Computational pKa mapping reveals that the C7 position is the most acidic C-H bond on the scaffold, allowing for direct, late-stage formylation without halogen pre-activation [5][6] .
Fig 1. Chemoselectivity map of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Comparative Performance Analysis
When designing a synthetic route, chemists often weigh the pyrazine core against its structural cousins. The table below summarizes the quantitative and qualitative performance of these alternatives.
| Scaffold | C4-SNAr Reactivity | C2-Amidation Chemoselectivity | Hydrolysis Resistance | Primary Target Applications |
| 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Optimal (Proceeds at 80–100 °C) | Excellent (If T < 25 °C) | High | RET [3] , PI3K, CDK2 |
| 7[7] | Low (Requires >150 °C or Pd-catalysis) | Excellent (No SNAr cross-reactivity) | Very High | Broad Kinase Libraries |
| 4-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Hyper-reactive (Proceeds at RT) | Poor (High risk of competitive SNAr) | Moderate (Moisture sensitive) | CK2, CDK2 |
The Causality of the "Goldilocks" Pyrazine Core: The pyrimidine analogue contains two nitrogens in the six-membered ring, rendering the C4-chloro group so electron-deficient that it routinely cross-reacts during standard room-temperature C2-amidation. Conversely, the pyridine analogue lacks sufficient electron-withdrawal, making SNAr painfully slow. The pyrazine core strikes the perfect balance: it is stable enough to undergo clean C2-amidation at room temperature, yet sufficiently activated to undergo SNAr upon moderate heating [3][4] .
Self-Validating Experimental Workflows
To harness this chemoselectivity, the experimental protocol must be designed as a self-validating system. The following methodology ensures that functionalization occurs strictly sequentially, utilizing isotopic pattern recognition as a built-in quality control check.
Protocol: Chemoselective Sequential Functionalization
Step 1: C2-Amidation (Kinetically Controlled) Objective: Form the C2-amide without triggering C4-SNAr cross-reactivity.
-
Dissolve 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Cool the mixture to 0 °C. Causality: Low temperature suppresses the activation energy required for SNAr, isolating reactivity to the highly electrophilic OAt-ester intermediate.
-
Add DIPEA (3.0 eq) followed dropwise by the primary amine (1.1 eq).
-
Stir for 2 hours, allowing the reaction to slowly reach 25 °C.
-
Self-Validation Check: Pull a 5 µL aliquot for LC-MS. The mass spectrum must display the
of the desired amide alongside a distinct peak at ~33% intensity. This isotopic signature confirms the chlorine atom is intact and no cross-reactivity has occurred.
Step 2: C4-SNAr (Thermodynamically Driven) Objective: Displace the C4-chloro group with a secondary nucleophile.
-
To the purified intermediate from Step 1, add the secondary amine (2.0 eq) and anhydrous
(3.0 eq) in NMP (0.1 M). -
Heat the sealed reaction vessel to 100 °C for 6 hours. Causality: The thermal energy overcomes the SNAr activation barrier, facilitated by the LUMO-lowering effect of the pyrazine nitrogen [3] .
-
Self-Validation Check: LC-MS analysis must show complete disappearance of the chlorinated isotopic pattern, replaced by a single
peak corresponding to the fully functionalized bis-amide/amine product.
Fig 2. Self-validating experimental workflow for sequential C2/C4 functionalization.
Advanced Reactivity: C7-H Functionalization
For advanced lead optimization, researchers can exploit the unique acidity of the C7-H position. Recent methodologies have demonstrated that pyrazolo[1,5-a]pyrazines can undergo direct formylation at position 7 using N,N,N′,1,1,1-hexamethylsilanecarboximidamide (silylformamidine) [5][6] .
Because this reaction relies on the specific pKa of the C7 proton rather than traditional electrophilic aromatic substitution, it completely bypasses cross-reactivity with the C4-chloro group. This allows chemists to install an aldehyde handle at C7 for subsequent reductive aminations, effectively turning a bifunctional scaffold into a trifunctional hub for complex library generation.
References
- Source: vulcanchem.
- Source: rsc.
- Source: thieme-connect.
- Source: nih.
- Source: sigmaaldrich.
- Source: google.com (Patents)
- Source: benchchem.
Sources
- 1. 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (2044704-53-0) for sale [vulcanchem.com]
- 2. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
- 4. 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine [benchchem.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | 2044704-53-0 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid Analogs
Introduction: Navigating the Path from Hit to Candidate
In the intricate journey of drug discovery, identifying a potent "hit" against a biological target is merely the first step. The subsequent, and arguably more challenging, phase is to refine this molecule into a viable drug candidate that not only interacts effectively with its target but also possesses the necessary properties to be absorbed, distributed, metabolized, and excreted (ADME) safely and efficiently within the human body. This multifaceted profile is often encapsulated in the term "drug-likeness."[1][2] A failure to optimize these characteristics is a primary cause of late-stage clinical trial failures, resulting in immense financial and temporal losses.[3]
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[4] The specific 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid core and its analogs, which have shown potential antibacterial and antifungal activity, represent a promising starting point for novel therapeutic agents.[5][6]
This guide provides a comprehensive framework for assessing and optimizing the drug-likeness of this chemical series. We will eschew a rigid, one-size-fits-all template in favor of a logical, multi-pillar approach that combines early-stage computational predictions with essential in vitro experimental validation. Our objective is to empower research teams to make data-driven decisions, prioritizing compounds with the highest probability of success and efficiently guiding synthetic chemistry efforts.
Pillar 1: Predictive Modeling – In Silico Triage of Chemical Space
The initial phase of any lead optimization campaign involves navigating a vast chemical space of potential analogs. Synthesizing and testing every conceivable derivative is impractical. Computational, or in silico, modeling provides a critical, cost-effective triage mechanism to filter and prioritize compounds before committing valuable laboratory resources.[7][8]
The Foundational Filter: Lipinski's Rule of Five (Ro5)
Formulated by Christopher Lipinski in 1997, the "Rule of Five" (Ro5) is a foundational guideline for predicting the potential for poor oral absorption or permeation.[9][10] It is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[9][11] The rule is not a strict determinant of success but rather a flag for potential liabilities.[12]
The core tenets of Ro5 are:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5 (a measure of lipophilicity).[11]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of -NH and -OH groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).
A compound is likely to have poor absorption if it violates more than one of these rules.[13]
Beyond Ro5: Essential Physicochemical Descriptors
While Ro5 is a powerful first-pass filter, a more nuanced in silico assessment incorporates other key descriptors:
-
Topological Polar Surface Area (TPSA): This metric calculates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). It is a strong predictor of passive molecular transport through membranes. Generally, a TPSA of ≤140 Ų is considered favorable for good oral bioavailability.
-
Number of Rotatable Bonds (nRotb): This indicates the molecule's conformational flexibility. A high number of rotatable bonds (typically >10) can be detrimental to bioavailability due to the entropic penalty paid upon binding to a target.[12]
-
Aqueous Solubility (logS): A drug must be in solution to be absorbed.[1] Computational models can predict the logarithm of the molar solubility in water, providing an early indication of potential solubility issues.
Comparative In Silico Analysis of Hypothetical Analogs
To illustrate this process, let's consider a series of hypothetical analogs based on the 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid scaffold. We will use computational tools to predict their key drug-like properties.
| Analog ID | R-Group Modification | MW (Da) | cLogP | HBD | HBA | TPSA (Ų) | nRotb | Ro5 Violations | Predicted Solubility (logS) |
| PZA-001 | -OH (Parent Acid) | 225.6 | 1.85 | 1 | 5 | 87.9 | 1 | 0 | -2.5 |
| PZA-002 | -NH(CH₃) | 238.7 | 2.10 | 1 | 5 | 78.7 | 2 | 0 | -2.8 |
| PZA-003 | -NH(Phenyl) | 300.7 | 3.65 | 1 | 5 | 78.7 | 2 | 0 | -4.1 |
| PZA-004 | -NH(CH₂CH₂OH) | 268.7 | 1.55 | 2 | 6 | 98.9 | 4 | 0 | -2.1 |
| PZA-005 | -NH(4-CF₃-Phenyl) | 368.7 | 4.80 | 1 | 5 | 78.7 | 3 | 0 | -5.2 |
Expert Analysis: From this initial computational screen, all analogs adhere to Lipinski's Rule of Five. However, we can already discern trends. The addition of a phenyl group in PZA-003 and a substituted phenyl in PZA-005 significantly increases the calculated lipophilicity (cLogP) and decreases predicted solubility. While PZA-005 is still within Ro5 guidelines, its high cLogP and poor predicted solubility are potential red flags that warrant experimental verification. Conversely, PZA-004 , with its terminal hydroxyl group, shows improved predicted solubility and a lower cLogP, suggesting a more favorable profile, though its increased number of rotatable bonds should be noted.
Pillar 2: Experimental Validation – Grounding Predictions in Reality
Computational models are predictive, not definitive.[14] They must be validated by robust, reproducible experimental data.[15] Early-stage in vitro ADME assays are essential for confirming or refuting in silico predictions and providing the quantitative data needed for structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.[16][17]
Key Experimental Assays for Drug-Likeness
-
Aqueous Solubility: As predicted computationally, this is a critical property.[18] Kinetic solubility assays, often performed using turbidimetry, provide a high-throughput assessment of how readily a compound dissolves from a DMSO stock into an aqueous buffer.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to evaluate a compound's ability to passively diffuse across a lipid membrane, mimicking absorption in the gastrointestinal tract.[19][20][21]
-
Metabolic Stability: The stability of a compound in the presence of metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, dictates its half-life and potential for drug-drug interactions.[22] The liver microsomal stability assay is a standard in vitro tool for this assessment.[23][24][25]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the procedure for determining the apparent permeability coefficient (Papp) of our analogs.
Causality: The goal is to measure the rate of passive diffusion, a key mechanism for drug absorption.[19] An artificial lipid layer is used to isolate this process from the complexities of active transport and cellular metabolism, providing a clean, reproducible endpoint.[20]
Materials:
-
96-well PVDF filter plate (Donor plate)
-
96-well microtiter plate (Acceptor plate)
-
Lecithin in dodecane solution (e.g., 4%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (10 mM in DMSO)
-
UV-Vis plate reader
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a uniform lipid layer.
-
Prepare Donor Solutions: Prepare the test compounds at a final concentration of 100 µM in PBS (from the 10 mM DMSO stock). The final DMSO concentration should be kept low (e.g., 1%) to avoid compromising membrane integrity.
-
Start Assay: Add 200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubation: Incubate the "sandwich" plate at room temperature for 4-18 hours with gentle shaking.[26]
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
Data Calculation: The apparent permeability coefficient, Papp, is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: Liver Microsomal Stability Assay
This protocol measures the rate at which a compound is metabolized by liver enzymes.
Causality: Rapid metabolism in the liver (high intrinsic clearance) can lead to poor oral bioavailability and a short duration of action.[25] This assay uses a subcellular fraction of liver cells (microsomes), which are rich in CYP450 enzymes, to model Phase I metabolism.[23][24] The disappearance of the parent compound over time is monitored.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (10 mM in DMSO)
-
Ice-cold acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final microsomal protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound (final concentration e.g., 1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard. The 0-minute time point serves as the 100% reference.[23]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
The half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k
-
Intrinsic clearance (CLint) can also be calculated from this data.
Caption: Workflow for the Liver Microsomal Metabolic Stability Assay.
Synthesizing the Data: A Comparative Guide
By integrating our computational predictions with hard experimental data, we can build a comprehensive drug-likeness profile for each analog and make informed decisions.
| Analog ID | cLogP (Predicted) | Kinetic Solubility (µg/mL) | PAMPA Papp (10⁻⁶ cm/s) | Microsomal t₁/₂ (min) | Overall Assessment |
| PZA-001 | 1.85 | 150 | 1.5 (Low) | >60 (Stable) | Good stability and solubility, but low passive permeability may be an issue. |
| PZA-002 | 2.10 | 125 | 3.5 (Medium) | >60 (Stable) | Balanced profile. Improved permeability over the parent acid with good stability. |
| PZA-003 | 3.65 | 40 | 12.1 (High) | 45 (Moderate) | High permeability is good, but decreased solubility and moderate stability are potential liabilities. |
| PZA-004 | 1.55 | 210 | 2.1 (Low-Med) | >60 (Stable) | Excellent solubility and stability, but permeability remains on the lower side. |
| PZA-005 | 4.80 | <10 | 18.5 (High) | 12 (Unstable) | Problematic. Poor solubility and rapid metabolism are significant flags, despite high permeability. |
Integrated Analysis and Path Forward:
-
PZA-005 , which looked borderline computationally, is clearly a poor candidate based on the experimental data. Its high lipophilicity likely contributes to both its poor solubility and its rapid metabolism by CYP enzymes, a common liability. This compound should be deprioritized.
-
PZA-002 emerges as a promising lead. It strikes a good balance between permeability, solubility, and metabolic stability. Further optimization could focus on analogs around this chemical space.
-
PZA-001 and PZA-004 show excellent stability and solubility but may require structural modifications to enhance their passive permeability if this is the primary absorption mechanism.
-
The high permeability of PZA-003 is attractive. If its solubility and metabolic stability could be improved without sacrificing permeability (e.g., by modifying the phenyl ring with less lipophilic, non-metabolically labile groups), it could become a strong candidate.
Conclusion
Assessing the drug-likeness of a chemical series like the 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid analogs is not a single event but a dynamic, iterative process. It requires a synergistic application of predictive computational models and definitive experimental assays. By establishing a logical workflow—beginning with broad in silico filtering to prioritize synthetic efforts and progressing to robust in vitro assays like PAMPA and microsomal stability to generate quantitative data—research teams can navigate the complexities of lead optimization with greater efficiency. This integrated approach allows for the early identification of liabilities, informs rational structure-property relationship design, and ultimately increases the probability of advancing a well-characterized, high-quality drug candidate into preclinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
The foundational principle of laboratory safety is proactive risk management. Before purchasing or synthesizing any chemical, a plan for its eventual disposal must be in place.[1] This document serves as a comprehensive operational plan, but it is not a substitute for institutional oversight. Always consult with your organization's Environmental Health and Safety (EHS) department for guidance specific to your location and its regulations. [2]
Hazard Assessment: Understanding the "Why"
The disposal protocol is directly dictated by the compound's inherent and potential hazards. Based on SDS information for similar pyrazolo-based carboxylic acids and chlorinated compounds, we can anticipate the following hazard profile.[3][4]
| Hazard Classification | Anticipated Risk for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Rationale & Recommended Precautions |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Structurally similar compounds are classified as harmful if ingested.[3] Do not eat, drink, or smoke when handling.[5] In case of ingestion, rinse mouth and seek immediate medical attention.[3][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | The carboxylic acid moiety and heterocyclic nature suggest irritant properties.[3][4] Avoid contact with skin.[6] Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | This is a common hazard for acidic and complex organic molecules.[3][4] Wear safety glasses with side shields or goggles, as specified by OSHA 29 CFR 1910.133.[6] |
| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation) | Fine powders or aerosols can irritate the respiratory tract.[4] Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
| Environmental Hazard | Potentially Toxic to Aquatic Life | Chlorinated aromatic compounds can be persistent and harmful to the environment. Do not let the product or its rinsate enter drains or waterways.[3] |
Core Disposal Principle: Cradle-to-Grave Responsibility
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the generator of a chemical waste is responsible for its safe management from creation to final disposal.[7] This "cradle-to-grave" responsibility means that all waste derived from 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid must be treated as hazardous waste.
Key Prohibitions:
-
DO NOT dispose of this compound or its solutions down the sanitary sewer.[8]
-
DO NOT dispose of this compound in the regular solid waste trash.[8]
-
DO NOT mix this waste with other waste streams unless compatibility is confirmed and approved by your EHS department.[1]
Disposal Workflow: A Step-by-Step Protocol
This protocol provides a systematic approach to waste handling, from the point of generation to the final handoff for professional disposal.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[4]
-
Body Protection: A long-sleeved lab coat.[2]
-
Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.[2][9]
Step 2: Waste Segregation and Collection
The proper collection method depends on the form and quantity of the waste.
For Concentrated or Solid Waste (e.g., unused reagent, reaction byproducts):
-
Carefully transfer the solid waste into a designated hazardous waste container. Use a dedicated spatula or scoop.
-
Avoid creating dust.[3] If the material is a fine powder, consider wetting it slightly with a compatible solvent (e.g., the reaction solvent) to minimize aerosolization before transfer, if deemed safe and appropriate for the waste stream.
-
This waste must be collected for professional disposal by your institution's EHS department or a licensed contractor.[2]
For Dilute Waste Streams (e.g., chromatography fractions, mother liquor):
-
Collect all liquid waste containing the compound in a dedicated, properly labeled hazardous waste container.[10]
-
Do not attempt to neutralize or treat this waste in the lab.[2] While some simple carboxylic acids can be neutralized for drain disposal, the presence of the chlorinated heterocyclic ring system makes this compound unsuitable for such treatment due to unknown reaction byproducts and environmental hazards.[9][11]
For Contaminated Labware (e.g., empty vials, used pipette tips, gloves):
-
Gross Decontamination: Rinse empty containers or contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect all rinsate as liquid hazardous waste.
-
Solid Waste: Place the triple-rinsed (but still potentially contaminated) glassware, used gloves, weigh boats, and other solid materials into a designated solid hazardous waste container or a clearly labeled bag for solid chemical waste.
Step 3: Hazardous Waste Container Management
Proper containerization is mandated by the EPA and OSHA to ensure safety and prevent environmental release.[12]
-
Select an Appropriate Container: Use a container made of a material compatible with the waste (e.g., for liquid waste, a high-density polyethylene or glass bottle is typical). Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container must be in good condition with a secure, leak-proof screw cap.[10]
-
Label the Container Immediately: Before adding any waste, affix a hazardous waste tag provided by your EHS department.[8] The label must include:
-
The full, unabbreviated chemical name: "4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid" and any solvents present. For mixtures, list all components and their approximate percentages.[8][10]
-
The date waste accumulation began.[12]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[8]
-
Your name, Principal Investigator, department, and lab number.[8]
-
Keep the Container Closed: The container must be sealed at all times except when you are actively adding waste.[10][13] Do not leave a funnel in the container opening.[10]
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[10] Ensure it is stored in secondary containment (e.g., a plastic tub) and segregated from incompatible materials like bases or strong oxidizing agents.[10]
Step 4: Arranging for Disposal
-
Once the waste container is 90% full, or within the time limits specified by your institution (often 180 days), complete a chemical waste pickup request form.[10]
-
Submit the completed form to your EHS office to schedule a pickup.[8] Ensure all containers are properly sealed and labeled before the scheduled pickup time.[8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves highly concentrated material, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Assess and Equip: For small spills of solid material, and only if you are trained and comfortable doing so, proceed with cleanup. Wear your full PPE (lab coat, gloves, goggles).
-
Contain and Absorb:
-
For a solid spill , gently cover the material with an inert absorbent like vermiculite, dry sand, or earth.[2] Avoid raising dust.
-
For a liquid spill , cover with an appropriate chemical absorbent pad or loose absorbent material.
-
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with a hazardous waste tag describing the contents (e.g., "Spill debris containing 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid"). Arrange for disposal through EHS.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Caption: Decision workflow for proper segregation and disposal of waste.
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University.[Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.[Link]
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SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Maybridge.[Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.[Link]
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Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, Royal Society of Chemistry.[Link]
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Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ResearchGate.[Link]
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Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology, ACS Publications.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
